molecular formula C14H23NO3 B563557 O-Desmethylmetoprolol-d5

O-Desmethylmetoprolol-d5

Numéro de catalogue: B563557
Poids moléculaire: 258.37 g/mol
Clé InChI: CUKXSBOAIJILRY-UXCJJYBCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

O-Desmethylmetoprolol-d5, also known as this compound, is a useful research compound. Its molecular formula is C14H23NO3 and its molecular weight is 258.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/i9D2,10D2,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXSBOAIJILRY-UXCJJYBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCO)O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties of O-Desmethylmetoprolol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of O-Desmethylmetoprolol-d5, a deuterated metabolite of the widely used beta-blocker, metoprolol. Understanding these properties is crucial for its application in various research and development contexts, including its use as an internal standard in pharmacokinetic studies.

Core Physicochemical Data

This compound is the deuterated analog of O-Desmethylmetoprolol, a primary metabolite of metoprolol. The introduction of five deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification assays.

PropertyValueSource
Chemical Name 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol-d5N/A
Synonyms (±)-O-Demethylmetoprolol-d5; H 105/22-d5; SL 80-0088-d5N/A
CAS Number 1189981-81-4N/A
Molecular Formula C₁₄H₁₈D₅NO₃N/A
Molecular Weight 258.37 g/mol N/A
Appearance White to Off-White SolidN/A
Melting Point 75-78°CN/A
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)N/A
Predicted logP (for non-deuterated form) 1.3[1][2]
Predicted pKa Due to the presence of a secondary amine, O-Desmethylmetoprolol is expected to be a weak base. The predicted basic pKa is estimated to be in the range of 9.0-10.0.N/A
Predicted Aqueous Solubility Predicted to have moderate aqueous solubility, influenced by its pKa and logP.N/A

Metabolic Pathway of Metoprolol to O-Desmethylmetoprolol

The primary metabolic pathway for the formation of O-Desmethylmetoprolol from its parent drug, metoprolol, is through O-demethylation. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver, with minor contributions from CYP3A4, CYP2B6, and CYP2C9.

Metoprolol_Metabolism Metabolic Pathway of Metoprolol Metoprolol Metoprolol O_Desmethylmetoprolol O-Desmethylmetoprolol Metoprolol->O_Desmethylmetoprolol O-demethylation CYP2D6 CYP2D6 (major) CYP3A4, CYP2B6, CYP2C9 (minor) CYP2D6->Metoprolol

Caption: Metabolic conversion of Metoprolol to O-Desmethylmetoprolol.

Experimental Protocols

Determination of pKa (Potentiometric Titration)

The pKa of this compound, a weak base due to its secondary amine group, can be accurately determined using potentiometric titration.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent (e.g., methanol (B129727) or DMSO) due to its limited aqueous solubility and then diluted with water to a known concentration (typically 1-10 mM). The ionic strength of the solution is maintained using a background electrolyte such as 0.15 M KCl.

  • Titration: The solution is placed in a thermostatted vessel at a constant temperature (e.g., 25°C or 37°C). A calibrated pH electrode is immersed in the solution. The titration is performed by adding standardized hydrochloric acid (HCl) solution in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point using the Henderson-Hasselbalch equation. For a base, the pKb is determined, and the pKa is calculated using the equation pKa + pKb = 14 (at 25°C).

pKa_Determination Workflow for pKa Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Dissolve Dissolve this compound in co-solvent Dilute Dilute with water to known concentration Dissolve->Dilute Add_Electrolyte Add background electrolyte (e.g., KCl) Dilute->Add_Electrolyte Titrate Titrate with standardized HCl Add_Electrolyte->Titrate Record_pH Record pH after each addition Titrate->Record_pH Plot_Curve Plot pH vs. titrant volume Record_pH->Plot_Curve Determine_Equivalence Determine equivalence point Plot_Curve->Determine_Equivalence Calculate_pKa Calculate pKa Determine_Equivalence->Calculate_pKa

Caption: Experimental workflow for pKa determination by potentiometric titration.

Determination of logP (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the gold standard for its experimental determination.

Methodology:

  • Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically phosphate (B84403) buffer at pH 7.4 to mimic physiological conditions) are pre-saturated with each other by vigorous shaking, followed by separation.

  • Partitioning: A known amount of this compound is dissolved in the pre-saturated aqueous phase. An equal volume of the pre-saturated n-octanol is then added.

  • Equilibration: The mixture is gently shaken or agitated for a sufficient period (e.g., 24 hours) at a constant temperature to allow for complete partitioning of the analyte between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol (B41247) and aqueous layers.

  • Quantification: The concentration of this compound in both the aqueous and octanol phases is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility (Shake-Flask Method)

Aqueous solubility is a critical parameter influencing bioavailability. The shake-flask method is a reliable technique for determining thermodynamic solubility.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers at different pH values (e.g., pH 2, 4, 6.8, 7.4, and 9) to cover the physiological range and the predicted pKa.

  • Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37°C) for an extended period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Processing: After equilibration, the suspensions are filtered through a low-binding membrane filter (e.g., 0.22 µm) to remove the undissolved solid.

  • Quantification: The concentration of the dissolved this compound in the filtrate is determined by a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: The solubility is reported as the concentration of the saturated solution at each pH. A pH-solubility profile can then be constructed. Given its basic nature, the solubility of this compound is expected to be higher at lower pH values where it is protonated and more polar.

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, it is recommended to perform experimental determinations to obtain precise values under the conditions of interest.

References

An In-depth Technical Guide to O-Desmethylmetoprolol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: O-Desmethylmetoprolol-d5 is the deuterium-labeled form of O-Desmethylmetoprolol, a primary metabolite of the widely prescribed β₁-adrenergic receptor antagonist, metoprolol (B1676517).[1][2] The parent compound, metoprolol, is used in the treatment of various cardiovascular conditions, including hypertension and angina. The metabolic conversion to O-Desmethylmetoprolol is mediated predominantly by the cytochrome P450 enzyme CYP2D6.[1] Due to its stable isotope label, this compound serves as an ideal internal standard for quantitative bioanalytical studies, such as those employing liquid chromatography-mass spectrometry (LC-MS/MS) to investigate the pharmacokinetics of metoprolol and its metabolites.[3][4] This guide provides a detailed overview of its chemical properties, metabolic pathway, and analytical methodologies relevant to researchers and drug development professionals.

Chemical Structure and Properties

This compound is structurally identical to its unlabeled counterpart, with the exception of five deuterium (B1214612) atoms incorporated into the molecule, which results in a higher molecular weight. This mass difference is critical for its use as an internal standard in mass spectrometry-based assays.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₁₄H₁₈D₅NO₃[5][6][7]
Molecular Weight 258.37 g/mol [5][6][7]
CAS Number 1189981-81-4[5][6][7]
Appearance White to Off-White Solid[6]
Melting Point 75-78°C[6]
Solubility Chloroform (Slightly), Ethyl Acetate (Slightly)[6]
Synonyms 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol-d5, (±)-O-Demethylmetoprolol-d5, H 105/22-d5[5][7][8]
Metabolic Pathway of Metoprolol

The biotransformation of metoprolol in the liver is a critical aspect of its pharmacology. O-demethylation is one of the key metabolic routes, catalyzed by the polymorphic enzyme CYP2D6. This pathway leads to the formation of O-Desmethylmetoprolol, an active metabolite. The efficiency of this conversion can vary significantly among individuals depending on their CYP2D6 genotype, impacting the drug's pharmacokinetic profile.[1][3]

Metoprolol Metoprolol O_Desmethylmetoprolol O-Desmethylmetoprolol Metoprolol->O_Desmethylmetoprolol CYP2D6 Mediated O-demethylation

Metabolic conversion of Metoprolol.

Experimental Protocols: Bioanalysis of Metoprolol and its Metabolites

A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is crucial for the simultaneous determination of metoprolol and its metabolites, α-hydroxymetoprolol and O-desmethylmetoprolol, in biological matrices like human plasma.[3][4] this compound is an ideal internal standard for such assays.

Protocol: LC-MS/MS Quantification in Human Plasma[3]

1. Sample Preparation:

  • To a 50 µL aliquot of human plasma, add the internal standard (e.g., this compound).

  • Perform a liquid-liquid extraction by adding 1 mL of ethyl acetate.

  • Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

2. Chromatographic Separation:

  • Column: Luna CN column.

  • Mobile Phase: Isocratic mixture of distilled water and methanol (B129727) containing 0.1% formic acid (60:40, v/v).

  • Flow Rate: 0.3 mL/min.

  • Total Run Time: 3.0 minutes per sample.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Selected-Reaction Monitoring (SRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Plasma_Sample Human Plasma Sample (50 µL) + Internal Standard Extraction Liquid-Liquid Extraction (Ethyl Acetate) Plasma_Sample->Extraction Centrifugation Centrifugation (13,000 rpm) Extraction->Centrifugation Evaporation Supernatant Evaporation (Nitrogen Stream) Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis

LC-MS/MS Sample Preparation Workflow.

Quantitative Data and Method Validation

The performance of the described LC-MS/MS method is validated to ensure its reliability for pharmacokinetic studies. The following table summarizes key validation parameters for the simultaneous analysis of metoprolol and its metabolites in human and rat plasma.

Table 2: Summary of LC-MS/MS Method Validation Parameters

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Precision (%CV)Accuracy (%)Source(s)
Metoprolol (Human) 2 - 10002≤ 13.289.1 - 110[3]
α-Hydroxymetoprolol (Human) 2 - 5002≤ 13.289.1 - 110[3]
O-Desmethylmetoprolol (Human) 2 - 5002≤ 13.289.1 - 110[3]
Metoprolol (Rat) 3.42 - 70003.42--[4]
α-Hydroxymetoprolol (Rat) 2.05 - 42002.05--[4]
O-Desmethylmetoprolol (Rat) 1.95 - 40001.95--[4]

LLOQ: Lower Limit of Quantification

Applications in Research and Development

The use of this compound as an internal standard in validated bioanalytical methods is essential for several research applications:

  • Pharmacokinetic Studies: Accurately determining the absorption, distribution, metabolism, and excretion (ADME) profiles of metoprolol.[3][4]

  • Pharmacogenomics: Investigating the influence of CYP2D6 genetic polymorphisms on metoprolol metabolism and patient response.[3]

  • Drug-Drug Interaction Studies: Assessing the potential for co-administered drugs to inhibit or induce CYP2D6, thereby altering metoprolol's metabolism and efficacy.[4]

By providing a reliable means for precise quantification, this compound is an invaluable tool for researchers in clinical pharmacology and drug development, contributing to a deeper understanding of metoprolol's therapeutic action and safety profile.

References

Mass Spectral Characteristics of O-Desmethylmetoprolol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectral characteristics of O-Desmethylmetoprolol-d5, a deuterated internal standard crucial for the accurate quantification of the metoprolol (B1676517) metabolite, O-Desmethylmetoprolol. This document outlines its fragmentation patterns, mass-to-charge ratios, and relevant experimental protocols for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

O-Desmethylmetoprolol is a primary metabolite of metoprolol, a widely prescribed beta-blocker. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of quantitative bioanalytical methods. This guide focuses on the mass spectral behavior of this deuterated analog. The deuterium (B1214612) labels are located on the benzene (B151609) ring, a position that is typically stable and less likely to interfere with the characteristic fragmentation of the molecule.

Mass Spectral Data

The mass spectral data for this compound is critical for developing selective and sensitive LC-MS/MS methods. The key quantitative data is summarized in the tables below.

Molecular and Mass Information
CompoundChemical FormulaMolecular Weight (Da)Exact Mass (Da)
O-DesmethylmetoprololC₁₄H₂₃NO₃253.34253.1678
This compoundC₁₄H₁₈D₅NO₃258.37258.2005
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Data

Mass spectrometric analysis is typically performed in positive electrospray ionization (ESI+) mode. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2) to produce characteristic product ions, which are then monitored in the third quadrupole (Q3). This process is known as Multiple Reaction Monitoring (MRM).

Based on the known fragmentation of O-Desmethylmetoprolol and related compounds, the following MRM transitions are utilized for quantification. The primary fragmentation occurs at the isopropylamino propanol (B110389) side chain, which is unaffected by the deuterium labeling on the phenyl ring.

CompoundPrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Notes
O-Desmethylmetoprolol254.1116.1The product ion corresponds to the isopropylamine (B41738) fragment.[1]
This compound~259.2116.1Precursor ion reflects the addition of 5 Daltons from deuterium. The product ion is expected to be identical to the non-deuterated form as the fragmentation occurs on the unlabeled portion of the molecule.

Experimental Protocols

The following section details a typical experimental workflow for the analysis of this compound using LC-MS/MS.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of metoprolol and its metabolites from biological matrices such as plasma.

  • To 100 µL of plasma sample, add an appropriate amount of internal standard solution (this compound in a suitable solvent).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterValue
ColumnC18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate.
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometry (MS) Conditions
ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon
MRM TransitionsAs specified in Table 2.2

Visualizations

Metoprolol Metabolic Pathway

Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6. The two main metabolic pathways are O-demethylation and α-hydroxylation.[2][3] O-demethylation leads to the formation of O-Desmethylmetoprolol.

Metoprolol_Metabolism Metoprolol Metoprolol ODesmethyl O-Desmethylmetoprolol Metoprolol->ODesmethyl CYP2D6 (O-demethylation) AlphaHydroxy α-Hydroxymetoprolol Metoprolol->AlphaHydroxy CYP2D6 (α-hydroxylation)

Metoprolol Metabolic Pathway
Experimental Workflow for LC-MS/MS Analysis

The general workflow for the quantitative analysis of O-Desmethylmetoprolol using a deuterated internal standard is depicted below.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Evaporate Evaporation Precipitate->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography Separation Reconstitute->LC MS Mass Spectrometry (Q1/Q3 Detection) LC->MS Quant Quantification MS->Quant

LC-MS/MS Analysis Workflow
Logical Relationship of Mass Spectral Analysis

The logic behind using a deuterated internal standard in MRM analysis is based on the chemical similarity and mass difference between the analyte and the standard.

MS_Logic Analyte O-Desmethylmetoprolol (m/z 254.1) Q1 Q1: Precursor Ion Selection Analyte->Q1 IS This compound (m/z ~259.2) IS->Q1 CID Q2: Collision-Induced Dissociation Q1->CID ProductIon Product Ion (m/z 116.1) CID->ProductIon Q3 Q3: Product Ion Monitoring ProductIon->Q3

MRM Analysis Logic

References

The Metabolic Pathway of Metoprolol to O-desmethylmetoprolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a widely prescribed beta-1 adrenergic receptor antagonist, undergoes extensive hepatic metabolism, significantly influencing its pharmacokinetic profile and therapeutic efficacy. A primary metabolic route is the O-demethylation to its metabolite, O-desmethylmetoprolol. This transformation is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6, rendering this pathway a focal point for studies in pharmacogenetics and drug-drug interactions. This technical guide provides an in-depth exploration of the metoprolol to O-desmethylmetoprolol metabolic pathway, including the enzymes involved, quantitative kinetic data, and detailed experimental protocols for its investigation.

Introduction

Metoprolol is a cornerstone in the management of various cardiovascular diseases, including hypertension, angina pectoris, and heart failure. Its clinical response is marked by significant inter-individual variability, largely attributable to genetic polymorphisms in drug-metabolizing enzymes. The O-demethylation of metoprolol is a critical step in its metabolic clearance, and understanding this pathway is paramount for optimizing therapeutic strategies and ensuring patient safety.

The O-demethylation Pathway of Metoprolol

The metabolic conversion of metoprolol to O-desmethylmetoprolol is a phase I oxidative reaction. Subsequently, O-desmethylmetoprolol is further oxidized to metoprolol acid, an inactive carboxylic acid metabolite, which is the main metabolite found in human urine.[1]

Primary and Contributing Enzymes

The O-demethylation of metoprolol is primarily mediated by the cytochrome P450 2D6 (CYP2D6) isoenzyme.[2][3] This enzyme exhibits significant genetic polymorphism, leading to distinct patient phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, which directly impacts metoprolol plasma concentrations and clinical outcomes.[2]

While CYP2D6 is the principal catalyst, other CYP isoforms contribute to a lesser extent to metoprolol's O-demethylation. Inhibition studies utilizing human liver microsomes have demonstrated that CYP3A4, CYP2B6, and CYP2C9 collectively contribute to this metabolic pathway.[4]

Quantitative Data on Metoprolol O-demethylation

The following tables summarize key quantitative data related to the metabolism of metoprolol to O-desmethylmetoprolol.

Table 1: Contribution of CYP Isoforms to Metoprolol O-demethylation

CYP IsoformContribution to O-demethylationReference
CYP2D6Major contributor[2][3]
CYP3A4, CYP2B6, CYP2C9 (collectively)Approximately 19%[4]

Table 2: Kinetic Parameters for Metoprolol O-demethylation in Human Liver Microsomes

ParameterValueReference
Km (μM)94 - 95[5]
Vmax (pmol/mg/min)131 - 145[5]

Experimental Protocols

This section provides detailed methodologies for the in vitro investigation of metoprolol O-demethylation.

In Vitro Metabolism of Metoprolol using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of metoprolol O-demethylation.

Materials:

  • Metoprolol

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation mixture)

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of metoprolol in a suitable solvent (e.g., methanol (B129727) or DMSO) and perform serial dilutions to obtain a range of substrate concentrations for kinetic analysis.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the internal standard solution in acetonitrile.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, pre-warm the human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL) and metoprolol (at various concentrations) in potassium phosphate buffer at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. The final incubation volume is typically 200-500 µL.

    • Incubate at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 10, 20, 30, and 60 minutes) to ensure linear metabolite formation.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

LC-MS/MS Analysis of O-desmethylmetoprolol

This protocol outlines a general method for the quantification of O-desmethylmetoprolol. Specific parameters may need optimization based on the instrument used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient: A gradient elution is typically employed to separate the analyte from the parent drug and other metabolites.

  • Flow Rate: 0.2-0.5 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Metoprolol: e.g., m/z 268.2 → 116.1

    • O-desmethylmetoprolol: e.g., m/z 254.2 → 116.1

    • Internal Standard: Specific to the chosen IS.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Data Analysis
  • Generate a calibration curve by plotting the peak area ratio of O-desmethylmetoprolol to the internal standard against the known concentrations of O-desmethylmetoprolol standards.

  • Quantify the amount of O-desmethylmetoprolol formed in the incubation samples using the calibration curve.

  • For kinetic analysis, plot the rate of metabolite formation (V) against the substrate concentration (S).

  • Fit the data to the Michaelis-Menten equation (V = Vmax * [S] / (Km + [S])) using non-linear regression analysis to determine the kinetic parameters, Km and Vmax.

Visualizations

The following diagrams illustrate the metabolic pathway and a typical experimental workflow.

Metoprolol_Metabolism Metoprolol Metoprolol O_desmethylmetoprolol O-desmethylmetoprolol Metoprolol->O_desmethylmetoprolol O-demethylation (CYP2D6 >> CYP3A4, 2B6, 2C9) Metoprolol_Acid Metoprolol Acid (inactive) O_desmethylmetoprolol->Metoprolol_Acid Oxidation

Metoprolol O-demethylation Pathway

Experimental_Workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis Reagents Prepare Reagents (Metoprolol, HLM, Buffer) Pre_incubation Pre-incubate at 37°C Reagents->Pre_incubation Initiation Initiate with NADPH Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate with Acetonitrile + IS Incubation->Termination Centrifugation Centrifuge to Precipitate Protein Termination->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Analysis Data Analysis (Quantification, Kinetics) LC_MS_MS->Data_Analysis

In Vitro Metoprolol Metabolism Workflow

Conclusion

The O-demethylation of metoprolol to O-desmethylmetoprolol, primarily catalyzed by CYP2D6, is a crucial determinant of the drug's pharmacokinetics. The significant inter-individual variability in CYP2D6 activity underscores the importance of understanding this pathway for personalized medicine. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in pharmacology and drug development to investigate this critical metabolic pathway, ultimately contributing to the safer and more effective use of metoprolol.

References

The Pharmacological Relevance of O-desmethylmetoprolol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metoprolol (B1676517), a cardioselective β1-adrenergic receptor antagonist, is a widely prescribed medication for a range of cardiovascular diseases. Its metabolism is extensive, primarily mediated by the polymorphic cytochrome P450 2D6 (CYP2D6) enzyme, leading to the formation of several metabolites. Among these, O-desmethylmetoprolol is a major metabolite. This technical guide provides a comprehensive analysis of the pharmacological relevance of O-desmethylmetoprolol, consolidating available quantitative data, detailing experimental methodologies for its characterization, and visualizing key metabolic and signaling pathways. The evidence strongly indicates that O-desmethylmetoprolol possesses negligible pharmacological activity at the β1-adrenergic receptor, rendering it an inactive metabolite in the context of metoprolol's therapeutic effects.

Introduction

Metabolism of Metoprolol to O-desmethylmetoprolol

The metabolic fate of metoprolol is predominantly hepatic, with approximately 95% of an administered dose being metabolized before renal excretion.[1] The primary enzyme responsible for metoprolol metabolism is CYP2D6, which accounts for about 80% of its clearance.[4][6]

Metabolism of metoprolol occurs via three main pathways:

  • O-demethylation: This is the major metabolic pathway, accounting for approximately 65% of metoprolol metabolism and leading to the formation of O-desmethylmetoprolol.[4][5] This pathway shows stereoselectivity for the R-enantiomer of metoprolol.[3] O-desmethylmetoprolol is subsequently and rapidly oxidized to metoprolol acid, an inactive carboxylic acid metabolite that is the main metabolite found in urine.[5][7]

  • α-hydroxylation: This pathway accounts for about 10% of metoprolol metabolism and produces α-hydroxymetoprolol.[5][6] This metabolite is considered active, although its potency is significantly lower than the parent drug.[5][6] This pathway is stereoselective for the S-enantiomer of metoprolol.[5]

  • N-dealkylation: This is a minor pathway, also accounting for about 10% of metabolism.[5]

While CYP2D6 is the primary enzyme, other cytochrome P450 enzymes such as CYP3A4, CYP2B6, and CYP2C9 play minor roles in all three metabolic routes.[5]

Metoprolol Metoprolol CYP2D6 CYP2D6 Metoprolol->CYP2D6 ~65% O-demethylation (R-enantiomer preference) Metoprolol->CYP2D6 ~10% α-hydroxylation (S-enantiomer preference) O_desmethylmetoprolol O_desmethylmetoprolol CYP2D6->O_desmethylmetoprolol alpha_hydroxymetoprolol alpha_hydroxymetoprolol CYP2D6->alpha_hydroxymetoprolol Metoprolol_Acid Metoprolol_Acid O_desmethylmetoprolol->Metoprolol_Acid Rapid Oxidation Inactive_Metabolites Inactive_Metabolites alpha_hydroxymetoprolol->Inactive_Metabolites Further Metabolism & Excretion Metoprolol_Acid->Inactive_Metabolites Excretion

Metabolism of Metoprolol

Quantitative Pharmacological Data

The pharmacological activity of a compound is primarily determined by its affinity for its target receptor and its ability to elicit a functional response. For β-blockers, this is quantified by the binding affinity (Ki) to β-adrenergic receptors and the functional inhibition of agonist-induced responses (IC50).

CompoundReceptor SubtypeBinding Affinity (Ki)Functional Potency (IC50)Pharmacological Activity
(S)-Metoprolol β1-adrenergic~18.6 nM (-logKi 7.73)[8]-Active Enantiomer
(R)-Metoprolol β1-adrenergic~10,000 nM (-logKi 5.00)[8]-Less Active Enantiomer
α-hydroxymetoprolol β1-adrenergic~1/10th the affinity of metoprolol[5][6]-Partially Active
O-desmethylmetoprolol β1-adrenergicNot Quantified (Considered Negligible)[4][9][10]Not ApplicableInactive

Note: The Ki values for (S)- and (R)-metoprolol were derived from -log equilibrium dissociation constant values. Data for α-hydroxymetoprolol is presented as a relative affinity.

Experimental Protocols

To determine the pharmacological activity of metoprolol metabolites, two primary types of in vitro assays are employed: radioligand binding assays to measure receptor affinity and functional assays to assess biological response.

Radioligand Binding Assay for β1-Adrenergic Receptor Affinity

Objective: To determine the binding affinity (Ki) of O-desmethylmetoprolol for the human β1-adrenergic receptor through competitive displacement of a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Culture a cell line stably expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer to a final protein concentration of 100-300 µg/ml.[11]

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity radioligand for β1-receptors (e.g., [3H]-Dihydroalprenolol (DHA) or [125I]-Cyanopindolol), and varying concentrations of the unlabeled competitor (O-desmethylmetoprolol, metoprolol as a positive control, and a non-binding agent for determining non-specific binding, such as a high concentration of propranolol).[12][13][14]

    • Incubate the plate at 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[11]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[12]

    • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (β1-AR expressing) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension in Assay Buffer centrifugation->resuspension incubation Incubation: Membranes + Radioligand + Competitor (O-desmethylmetoprolol) resuspension->incubation filtration Rapid Filtration incubation->filtration washing Washing filtration->washing scintillation Scintillation Counting washing->scintillation ic50 IC50 Determination scintillation->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Radioligand Binding Assay Workflow

Functional Assay: cAMP Accumulation

Objective: To determine the functional antagonist activity (IC50) of O-desmethylmetoprolol by measuring its ability to inhibit agonist-stimulated cyclic AMP (cAMP) production in cells expressing the β1-adrenergic receptor.

Methodology:

  • Cell Preparation:

    • Seed cells expressing the human β1-adrenergic receptor into a 96-well plate and allow them to adhere overnight.

  • Antagonist Incubation:

    • Pre-incubate the cells with varying concentrations of O-desmethylmetoprolol (or metoprolol as a positive control) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assays).

  • Data Analysis:

    • Plot the cAMP concentration as a function of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal agonist response.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis cell_seeding Seed β1-AR Expressing Cells in 96-well Plate antagonist_incubation Pre-incubate with O-desmethylmetoprolol cell_seeding->antagonist_incubation agonist_stimulation Stimulate with Isoproterenol + IBMX antagonist_incubation->agonist_stimulation cell_lysis Cell Lysis agonist_stimulation->cell_lysis cAMP_measurement Measure Intracellular cAMP cell_lysis->cAMP_measurement ic50_determination IC50 Determination cAMP_measurement->ic50_determination

cAMP Functional Assay Workflow

β1-Adrenergic Receptor Signaling Pathway

Metoprolol exerts its therapeutic effect by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, to β1-adrenergic receptors. This blockade disrupts the downstream signaling cascade that leads to increased cardiac activity.

Upon agonist binding, the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein (Gs). The α-subunit of Gs then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban. This phosphorylation leads to increased intracellular calcium, resulting in enhanced cardiac contractility (inotropy) and an increased heart rate (chronotropy).

Metoprolol, by blocking the initial step of agonist binding, prevents this entire cascade, thereby reducing the sympathetic drive to the heart. An inactive metabolite like O-desmethylmetoprolol would not bind to the receptor and therefore would have no effect on this signaling pathway.

cluster_receptor Cell Membrane cluster_intracellular Intracellular beta1_AR β1-Adrenergic Receptor Gs_protein Gs Protein beta1_AR->Gs_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Ca_channels L-type Ca2+ Channels PKA->Ca_channels Phosphorylates Phospholamban Phospholamban PKA->Phospholamban Phosphorylates Ca_influx ↑ Intracellular Ca2+ Ca_channels->Ca_influx Phospholamban->Ca_influx Cardiac_Effects ↑ Heart Rate ↑ Contractility Ca_influx->Cardiac_Effects Norepinephrine Norepinephrine Norepinephrine->beta1_AR Binds & Activates Metoprolol Metoprolol Metoprolol->beta1_AR Binds & Blocks O_desmethylmetoprolol O-desmethylmetoprolol O_desmethylmetoprolol->beta1_AR Does Not Bind

β1-Adrenergic Receptor Signaling

Conclusion

References

Isotopic Stability of O-Desmethylmetoprolol-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic stability of O-Desmethylmetoprolol-d5, a deuterated internal standard crucial for the accurate quantification of the metoprolol (B1676517) metabolite O-desmethylmetoprolol in biological matrices. Ensuring the isotopic stability of deuterated standards is a critical aspect of bioanalytical method validation, as any loss or exchange of deuterium (B1214612) atoms can compromise the accuracy and reliability of pharmacokinetic and metabolic studies.

Introduction to Isotopic Stability

Deuterated compounds, such as this compound, are widely used as internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The underlying principle is that these standards are chemically identical to the analyte but have a different mass due to the presence of deuterium atoms. This allows for the correction of variability during sample preparation and analysis. However, the stability of the deuterium label is paramount; if deuterium atoms exchange with hydrogen atoms from the surrounding environment (a process known as back-exchange), the mass of the internal standard changes, leading to inaccurate quantification.

The stability of a deuterated compound is influenced by several factors, including the position of the deuterium labels within the molecule, the pH of the medium, temperature, and the composition of the solvent or biological matrix. For this compound, it is essential to verify that the deuterium atoms are not lost during sample storage, preparation, and analysis.

Factors Influencing the Isotopic Stability of this compound

The stability of the deuterium labels in this compound is subject to several environmental and chemical factors:

  • pH: Extreme pH conditions, both acidic and basic, can catalyze the exchange of deuterium atoms, particularly if they are located in labile positions. It is recommended to maintain the pH of solutions between 2.5 and 7 to minimize this risk.

  • Temperature: Elevated temperatures can increase the rate of chemical reactions, including the back-exchange of deuterium. Therefore, it is advisable to store and process samples containing this compound at low temperatures (e.g., 4°C or frozen).

  • Solvent Composition: Protic solvents like water and methanol (B129727) can serve as a source of hydrogen atoms for back-exchange. While often necessary for biological sample analysis, the use of aprotic solvents such as acetonitrile (B52724), where possible, can enhance stability.

  • Position of Deuterium Labels: The location of the deuterium atoms on the carbon skeleton of the molecule is a critical determinant of stability. Labels on aromatic or aliphatic carbons are generally stable under typical analytical conditions. Conversely, deuterium atoms on heteroatoms (O, N, S) or carbons alpha to a carbonyl group can be more prone to exchange.

Experimental Protocol for Assessing Isotopic Stability

The following is a detailed protocol for evaluating the isotopic stability of this compound in a biological matrix, such as human plasma.

Objective: To determine the rate of deuterium-hydrogen back-exchange for this compound under conditions mimicking sample handling, storage, and analysis.

Materials:

  • This compound

  • Blank human plasma (free of metoprolol and its metabolites)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 4.0, 7.4, 9.0)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • LC-MS/MS system

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a concentration of 1 µg/mL in the same solvent.

  • Incubation in Biological Matrix:

    • Spike a known concentration of the this compound working solution into aliquots of blank human plasma to achieve a final concentration relevant to the intended bioanalytical method (e.g., 50 ng/mL).

    • Incubate the spiked plasma samples under various conditions to simulate different stages of a bioanalytical workflow:

      • Short-term stability (Bench-top): Room temperature for 0, 2, 4, 8, and 24 hours.

      • Long-term stability: -20°C and -80°C for 1, 2, 4, and 12 weeks.

      • Freeze-thaw stability: Subject samples to three, four, and five freeze-thaw cycles (-20°C to room temperature).

  • Incubation in Different pH and Solvent Conditions:

    • To assess the impact of pH, incubate the deuterated standard in PBS at pH 4.0, 7.4, and 9.0 at room temperature and 37°C for various time points.

    • To evaluate solvent effects, incubate the standard in different ratios of aqueous and organic solvents (e.g., water:acetonitrile mixtures) used in the analytical method.

  • Sample Preparation for LC-MS/MS Analysis:

    • At each time point, precipitate the plasma proteins by adding three volumes of cold acetonitrile containing a non-deuterated internal standard (if necessary for analytical precision).

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Monitor the mass transitions for both this compound and its non-deuterated analog, O-Desmethylmetoprolol. The appearance or increase in the signal for the non-deuterated version in a sample initially containing only the deuterated standard is indicative of back-exchange.

  • Data Analysis:

    • Calculate the percentage of isotopic purity remaining at each time point using the following formula:

      • % Isotopic Purity = [Peak Area (d5) / (Peak Area (d5) + Peak Area (d0))] * 100

    • A decrease in isotopic purity over time indicates instability.

Data Presentation

While specific experimental data for the isotopic stability of this compound is not publicly available, the following tables present representative data that would be expected from the stability assessment protocol described above. These tables illustrate how the quantitative data should be structured for clear comparison.

Table 1: Isotopic Purity of this compound in Human Plasma under Various Storage Conditions

Storage ConditionTime PointIsotopic Purity (%)
Room Temperature0 hr99.8
4 hr99.7
24 hr99.5
-20°C1 week99.8
4 weeks99.7
12 weeks99.6
-80°C1 week99.8
4 weeks99.8
12 weeks99.8
Freeze-Thaw Cycles3 cycles99.7
5 cycles99.6

Table 2: Effect of pH on the Isotopic Purity of this compound at 37°C

pHTime PointIsotopic Purity (%)
4.00 hr99.8
24 hr99.2
7.40 hr99.8
24 hr99.7
9.00 hr99.8
24 hr98.5

Note: The data presented in these tables are for illustrative purposes only and represent plausible outcomes of an isotopic stability study.

Visualization of Experimental Workflow

The following diagram, generated using the DOT language, illustrates the experimental workflow for assessing the isotopic stability of this compound.

Isotopic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis cluster_data Data Interpretation start Prepare Stock Solution of This compound spike Spike into Blank Biological Matrix (Plasma) start->spike cond1 Short-term (Room Temp) spike->cond1 cond2 Long-term (-20°C / -80°C) spike->cond2 cond3 Freeze-Thaw Cycles spike->cond3 cond4 Varying pH (4.0, 7.4, 9.0) spike->cond4 extraction Protein Precipitation & Sample Extraction cond1->extraction cond2->extraction cond3->extraction cond4->extraction lcms LC-MS/MS Analysis (Monitor d5 and d0) extraction->lcms data_analysis Calculate % Isotopic Purity Over Time lcms->data_analysis report Assess Stability and Report Findings data_analysis->report

Isotopic Stability Testing Workflow

Conclusion

The isotopic stability of this compound is a critical parameter that must be thoroughly evaluated during the validation of bioanalytical methods. While generally stable, factors such as pH, temperature, and storage duration can potentially lead to deuterium-hydrogen back-exchange. By following a rigorous experimental protocol as outlined in this guide, researchers can ensure the integrity of their deuterated internal standard, thereby guaranteeing the accuracy and reliability of their quantitative data in drug development and clinical studies.

O-Desmethylmetoprolol-d5 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on O-Desmethylmetoprolol-d5, a deuterated metabolite of the widely used beta-blocker, metoprolol (B1676517). This document is intended for use in research, and clinical and pharmaceutical development.

Core Compound Data

This compound is the deuterium-labeled form of O-Desmethylmetoprolol, a primary metabolite of metoprolol. The stable isotope labeling makes it a valuable internal standard for quantitative bioanalytical studies.

ParameterValueReference
CAS Number 1189981-81-4[1]
Molecular Weight 258.37 g/mol [1][2]
Molecular Formula C₁₄H₁₈D₅NO₃[1][2]
Synonyms 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol-d5, (±)-O-Demethylmetoprolol-d5, H 105/22-d5, SL 80-0088-d5[1]
Unlabeled CAS Number 62572-94-5[2][3]

Metabolic Pathway of Metoprolol

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[4][5][6] O-demethylation is one of the three main metabolic routes, accounting for approximately 65% of its metabolism.[4] This pathway leads to the formation of O-Desmethylmetoprolol, which is subsequently and rapidly oxidized to the inactive metabolite, metoprolol acid.[4][5] While CYP2D6 is the primary enzyme, other enzymes such as CYP3A4, CYP2B6, and CYP2C9 contribute to a lesser extent to this metabolic process.[4][7]

Metoprolol_Metabolism cluster_enzymes Primary Metabolizing Enzyme Metoprolol Metoprolol O_Desmethylmetoprolol O-Desmethylmetoprolol Metoprolol->O_Desmethylmetoprolol O-demethylation (approx. 65%) Metoprolol_Acid Metoprolol Acid (inactive metabolite) O_Desmethylmetoprolol->Metoprolol_Acid Rapid Oxidation CYP2D6 CYP2D6 CYP2D6->Metoprolol

Caption: Metabolic pathway of metoprolol to O-Desmethylmetoprolol.

Experimental Protocols: Quantification in Biological Matrices

The following outlines a general experimental protocol for the simultaneous determination of metoprolol and its metabolites, including O-Desmethylmetoprolol, in plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound serves as an ideal internal standard in such assays.

1. Sample Preparation (Plasma)

  • Protein Precipitation: This is a common and straightforward method. To a small volume of plasma (e.g., 50 µL), add a precipitating agent like acetonitrile (B52724) or methanol (B129727) in a 3:1 or 4:1 ratio. Vortex vigorously to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins. The resulting supernatant, containing the analytes of interest, is then transferred for analysis.

  • Liquid-Liquid Extraction (LLE): For a cleaner extraction, LLE can be employed. To the plasma sample, add an appropriate organic solvent such as ethyl acetate.[8] Vortex to facilitate the transfer of the analytes from the aqueous plasma to the organic layer. Centrifuge to separate the layers. The organic layer is then carefully removed and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Separation

  • High-Performance Liquid Chromatography (HPLC): The separation of metoprolol and its metabolites is typically achieved using a reverse-phase HPLC column, such as a C18 or a cyano (CN) column.[8][9]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier (e.g., methanol or acetonitrile) is commonly used.[8] The flow rate is typically in the range of 0.2 to 1.0 mL/min.[8][9]

3. Mass Spectrometric Detection

  • Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is generally used for detection.[8][9]

  • Multiple Reaction Monitoring (MRM): The instrument is operated in MRM mode to ensure high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for each analyte and the internal standard.

4. Quantification

  • The concentration of O-Desmethylmetoprolol is determined by comparing the peak area ratio of the analyte to its deuterated internal standard (this compound) against a calibration curve constructed with known concentrations of the analyte.

Experimental_Workflow Plasma_Sample Plasma Sample (+ this compound IS) Extraction Extraction (Protein Precipitation or LLE) Plasma_Sample->Extraction LC_Separation LC Separation (C18 or CN Column) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for the quantification of O-Desmethylmetoprolol.

References

Material Safety Data Sheet (MSDS) for O-Desmethylmetoprolol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: O-Desmethylmetoprolol-d5

Audience: Researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a deuterated stable isotope-labeled metabolite of Metoprolol (B1676517), a selective β1-adrenergic receptor antagonist. It is primarily formed via O-demethylation of Metoprolol, a metabolic process mainly catalyzed by the cytochrome P450 enzyme CYP2D6.

PropertyValueSource
CAS Number 1189981-81-4[1][2]
Molecular Formula C₁₄H₁₈D₅NO₃[1]
Molecular Weight 258.37 g/mol [1][2]
Synonyms 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol-d5; (±)-O-Demethylmetoprolol-d5; H 105/22-d5; SL 80-0088-d5[1]
Storage Temperature -20°C[3]

Safety and Handling

Note: The following safety data is extrapolated from the Material Safety Data Sheet for O-Desmethylmetoprolol.

Hazard Identification:

  • GHS Classification: Acute toxicity, Oral (Category 4).[4]

  • Signal Word: Warning.[4]

  • Hazard Statements: H302: Harmful if swallowed.[4]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P330: Rinse mouth.[4]

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]

First Aid Measures:

  • If Swallowed: Immediately call a doctor.[4]

  • Skin Contact: Generally, the product does not irritate the skin.[4]

  • Eye Contact: Rinse opened eye for several minutes under running water.[4]

Personal Protective Equipment:

  • Wear protective gloves, clothing, and eye/face protection.

Experimental Protocols

Analysis of O-Desmethylmetoprolol in Human Plasma by LC-MS/MS

The following protocol is a summary of the method described by Bae, S.H., et al. (2014) for the simultaneous determination of metoprolol and its metabolites, including O-desmethylmetoprolol, in human plasma.[2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 50 µL of human plasma, add an internal standard (chlorpropamide).
  • Extract the analytes by adding ethyl acetate.
  • Vortex the mixture.
  • Centrifuge to separate the organic and aqueous layers.
  • Transfer the organic layer to a new tube.
  • Evaporate the solvent to dryness.
  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Separation:

  • LC System: High-Performance Liquid Chromatography (HPLC) system.
  • Column: Luna CN column.
  • Mobile Phase: Isocratic elution with a mixture of distilled water and methanol (B129727) containing 0.1% formic acid (60:40, v/v).[2]
  • Flow Rate: 0.3 mL/min.[2]
  • Total Run Time: 3.0 min per sample.[2]

3. Mass Spectrometric Detection:

  • Mass Spectrometer: Tandem mass spectrometer.
  • Ionization: Electrospray ionization (ESI) in positive ion mode.[2]
  • Detection Mode: Selected-reaction monitoring (SRM).[2]
  • Linear Range: 2-500 ng/mL for O-desmethylmetoprolol.[2]
  • Lower Limit of Quantification (LLOQ): 2 ng/mL.[2]

Visualizations

Metabolic Pathway of Metoprolol

The following diagram illustrates the primary metabolic pathways of Metoprolol, including the formation of O-Desmethylmetoprolol. Metoprolol is mainly metabolized by CYP2D6 through O-demethylation and α-hydroxylation.[5][6]

Metoprolol Metabolism Metoprolol Metoprolol ODesmethylmetoprolol O-Desmethylmetoprolol Metoprolol->ODesmethylmetoprolol CYP2D6 (O-demethylation) AlphaHydroxymetoprolol α-Hydroxymetoprolol Metoprolol->AlphaHydroxymetoprolol CYP2D6 (α-hydroxylation) MetoprololAcid Metoprolol Acid (inactive) ODesmethylmetoprolol->MetoprololAcid Oxidation

Caption: Metabolic pathway of Metoprolol to its major metabolites.

Experimental Workflow for O-Desmethylmetoprolol Analysis

This diagram outlines the key steps in the analytical workflow for the quantification of O-Desmethylmetoprolol in plasma samples as described in the experimental protocol.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (Luna CN Column) Inject->Separate Detect Mass Spectrometric Detection (ESI+, SRM) Separate->Detect Quantify Quantification (Linear Range: 2-500 ng/mL) Detect->Quantify

Caption: Workflow for the LC-MS/MS analysis of O-Desmethylmetoprolol.

References

A Comprehensive Technical Review of Metoprolol and its Deuterated Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a cardioselective β1-adrenergic receptor antagonist widely prescribed for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. Its therapeutic effects are primarily mediated by blocking the action of catecholamines at the β1-receptors in the heart, leading to a reduction in heart rate, cardiac output, and blood pressure.[1] Metoprolol is a chiral compound and is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is predominantly responsible for the β1-blocking activity. The metabolism of metoprolol is a critical determinant of its pharmacokinetic profile and is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2D6. This leads to significant inter-individual variability in drug response.

The use of deuterium-labeled compounds, or "deuterated drugs," has emerged as a strategy to favorably alter the pharmacokinetic properties of existing medications. By replacing one or more hydrogen atoms with its heavier isotope, deuterium (B1214612), the carbon-deuterium bond becomes stronger than the carbon-hydrogen bond. This can slow down metabolic processes that involve the cleavage of these bonds, potentially leading to a longer drug half-life, increased systemic exposure, and a more consistent pharmacokinetic profile. While deuterated metoprolol has been synthesized and is commonly used as an internal standard in bioanalytical methods, its development as a therapeutic agent with improved pharmacokinetic properties is an area of active interest.

This technical guide provides an in-depth review of metoprolol and its deuterated metabolites, focusing on its metabolism, analytical quantification, and the underlying signaling pathways.

Metoprolol Metabolism

Metoprolol is extensively metabolized in the liver, with approximately 95% of an administered dose being eliminated through metabolic pathways. The primary enzyme responsible for metoprolol metabolism is CYP2D6, which exhibits significant genetic polymorphism, leading to different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers). This genetic variability is a major contributor to the observed differences in metoprolol plasma concentrations among individuals.

The main metabolic pathways of metoprolol are:

  • O-demethylation: This is the major metabolic pathway, accounting for approximately 65% of metoprolol metabolism. It results in the formation of O-desmethylmetoprolol, which is subsequently oxidized to metoprolol acid, an inactive metabolite.[2]

  • α-hydroxylation: This pathway accounts for about 10% of the metabolism and leads to the formation of α-hydroxymetoprolol. This metabolite is pharmacologically active, possessing about one-tenth the β1-blocking potency of the parent drug.[2]

  • N-dealkylation: This is a minor pathway, also accounting for about 10% of metabolism, and produces N-desisopropyl metoprolol.[2]

The metabolism of metoprolol is stereoselective, with CYP2D6 preferentially metabolizing the (R)-enantiomer.

Deuterated Metoprolol and its Metabolites

The rationale for developing a deuterated version of metoprolol lies in the potential to alter its metabolic profile. By strategically placing deuterium atoms at sites of metabolic attack, the rate of metabolism by CYP2D6 could be reduced. This could potentially lead to:

  • Increased plasma concentrations and a longer half-life of the parent drug.

  • Reduced formation of metabolites.

  • A more predictable pharmacokinetic profile across different CYP2D6 metabolizer phenotypes.

While comprehensive clinical data on the pharmacokinetics of a therapeutically intended deuterated metoprolol are not yet publicly available, the concept is based on the established principles of the kinetic isotope effect.

Data Presentation: Pharmacokinetics of Metoprolol and its Metabolites

The following tables summarize the pharmacokinetic parameters of non-deuterated metoprolol and its active metabolite, α-hydroxymetoprolol. A conceptual table illustrates the potential, though not yet clinically verified, pharmacokinetic profile of a deuterated metoprolol.

Table 1: Pharmacokinetic Parameters of Metoprolol in Healthy Volunteers (Oral Administration)

ParameterMetoprololα-HydroxymetoprololReference
Tmax (h) 1.5 - 2.5~2.0[3]
Cmax (ng/mL) Dose-dependentLower than metoprolol[3]
AUC (ng·h/mL) Dose-dependentLower than metoprolol[3]
Half-life (t½) (h) 3 - 7Similar to metoprolol[3]
Oral Bioavailability (%) ~50-[4]

Table 2: Conceptual Pharmacokinetic Profile of Deuterated Metoprolol (Hypothetical)

ParameterNon-Deuterated MetoprololDeuterated Metoprolol (Potential)Rationale
Tmax (h) 1.5 - 2.5Likely similarAbsorption is generally not affected by deuteration.
Cmax (ng/mL) VariablePotentially higher and more consistentReduced first-pass metabolism.
AUC (ng·h/mL) VariablePotentially higher and more consistentReduced metabolic clearance.
Half-life (t½) (h) 3 - 7Potentially longerSlower rate of metabolism.
Oral Bioavailability (%) ~50Potentially higherReduced first-pass metabolism.

Disclaimer: The data in Table 2 is conceptual and for illustrative purposes only. It is based on the theoretical benefits of deuteration and does not represent actual clinical data for a deuterated metoprolol therapeutic agent.

Experimental Protocols

Synthesis of Deuterated Metoprolol (d2-Metoprolol)

A reported method for the synthesis of d2-metoprolol involves a metallaphotoredox-catalyzed cross-electrophile coupling.[5][6]

Materials:

  • d2-alkyl thianthrenium salt (d2-TT salt 2g)

  • Aryl bromide 16

  • Propan-2-amine

  • 4CzIPN (photocatalyst)

  • NiBr2·dtbpy (nickel catalyst)

  • (TMS)3SiOH

  • Cs2CO3

  • Bu4NBr

  • MeOAc/DMF solvent mixture

  • Blue LEDs

Procedure:

  • Coupling Reaction: The d2-TT salt 2g is coupled with aryl bromide 16 in the presence of the photocatalyst 4CzIPN, nickel catalyst NiBr2·dtbpy, (TMS)3SiOH, Cs2CO3, and Bu4NBr in a MeOAc/DMF solvent mixture. The reaction is irradiated with blue LEDs. This step forms the central C-C bond of the metoprolol backbone with the deuterium label incorporated.

  • Amination: The product from the coupling reaction is then reacted with propan-2-amine to introduce the isopropylamino group, yielding d2-metoprolol.

  • Purification: The final product is purified using standard chromatographic techniques.

Bioanalytical Method for Metoprolol and its Deuterated Metabolites using LC-MS/MS

A common application for deuterated metoprolol is as an internal standard (e.g., d7-metoprolol) for the quantification of metoprolol in biological matrices.[7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Materials and Reagents:

  • Metoprolol and d7-metoprolol reference standards

  • Human plasma (or other biological matrix)

  • Acetonitrile, methanol, formic acid (HPLC grade)

  • Diethylether and dichloromethane (B109758) (for extraction)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL aliquot of human plasma, add a known amount of d7-metoprolol internal standard solution.

    • Add a mixture of diethylether and dichloromethane (e.g., 70:30 v/v) as the extraction solvent.

    • Vortex mix the sample to ensure thorough extraction.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separation is typically achieved on a C18 or C8 reversed-phase column.

    • A typical mobile phase consists of a mixture of acetonitrile, methanol, and water with a small amount of formic acid to improve ionization. The separation can be performed using an isocratic or gradient elution.

  • Mass Spectrometric Detection:

    • The MS/MS is operated in positive ion mode using electrospray ionization.

    • The analytes are detected using Multiple Reaction Monitoring (MRM). The precursor to product ion transitions for metoprolol and d7-metoprolol are monitored.

    • The ratio of the peak area of metoprolol to the peak area of the d7-metoprolol internal standard is used to quantify the concentration of metoprolol in the sample by comparing it to a standard curve.

Mandatory Visualization

Metoprolol Metabolic Pathway

Metoprolol_Metabolism Metoprolol Metoprolol ((R)- and (S)-enantiomers) O_Desmethylmetoprolol O-Desmethylmetoprolol Metoprolol->O_Desmethylmetoprolol CYP2D6 (Major Pathway, ~65%) O-demethylation alpha_Hydroxymetoprolol α-Hydroxymetoprolol (Active) Metoprolol->alpha_Hydroxymetoprolol CYP2D6 (~10%) α-hydroxylation N_Desisopropyl_metoprolol N-Desisopropyl metoprolol Metoprolol->N_Desisopropyl_metoprolol CYP2D6 (~10%) N-dealkylation Metoprolol_Acid Metoprolol Acid (Inactive) O_Desmethylmetoprolol->Metoprolol_Acid Oxidation

Caption: Metabolic pathways of metoprolol.

Experimental Workflow for LC-MS/MS Analysis

LCMSMS_Workflow Plasma_Sample Plasma Sample (100 µL) Add_IS Add d7-Metoprolol (Internal Standard) Plasma_Sample->Add_IS LLE Liquid-Liquid Extraction (Diethylether/Dichloromethane) Add_IS->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LC_MSMS Quantification Quantification LC_MSMS->Quantification

Caption: LC-MS/MS analytical workflow.

Metoprolol Signaling Pathway

Metoprolol_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Catecholamines Catecholamines (e.g., Norepinephrine) Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor Activates Metoprolol Metoprolol Metoprolol->Beta1_Receptor Blocks G_Protein Gs Protein Beta1_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channel L-type Ca2+ Channel PKA->Calcium_Channel Phosphorylates Calcium_Influx Ca2+ Influx Calcium_Channel->Calcium_Influx Cardiac_Effects Increased Heart Rate & Contractility Calcium_Influx->Cardiac_Effects

Caption: Metoprolol's mechanism of action.

References

Methodological & Application

Application Note: Quantification of Metoprolol and its Metabolite O-Desmethylmetoprolol in Human Plasma using O-Desmethylmetoprolol-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metoprolol (B1676517) is a selective β1-adrenergic receptor blocker widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The therapeutic efficacy and potential for adverse effects of metoprolol are influenced by its pharmacokinetic profile, which can exhibit significant inter-individual variability. This variability is largely attributed to the polymorphic metabolism of metoprolol, primarily mediated by the cytochrome P450 enzyme CYP2D6. One of the main metabolic pathways is O-demethylation, which leads to the formation of O-desmethylmetoprolol.[1] Monitoring the plasma concentrations of both the parent drug, metoprolol, and its major metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs and their metabolites in biological matrices.[2] The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS-based bioanalysis as it compensates for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the method. While deuterated analogs of the parent drug (e.g., metoprolol-d7) are commonly used, employing a deuterated analog of a major metabolite as an internal standard can be advantageous, particularly when the metabolite itself is an analyte of interest.

This application note describes a proposed LC-MS/MS method for the simultaneous quantification of metoprolol and its metabolite, O-desmethylmetoprolol, in human plasma using O-Desmethylmetoprolol-d5 as an internal standard. The presented protocol is based on established bioanalytical methods for metoprolol and its metabolites and adheres to the principles outlined in the FDA's guidance on bioanalytical method validation.[3][4][5]

Experimental Protocols

Materials and Reagents
  • Metoprolol tartrate (Reference Standard)

  • O-Desmethylmetoprolol (Reference Standard)

  • This compound (Internal Standard)

  • HPLC-grade methanol (B129727), acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA as anticoagulant)

  • 96-well plates

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of metoprolol, O-desmethylmetoprolol, and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the metoprolol and O-desmethylmetoprolol stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (Protein Precipitation)
  • Allow all frozen plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a 96-well plate, add 50 µL of each plasma sample, calibration standard, or QC sample.

  • To each well, add 150 µL of the internal standard working solution in methanol.

  • Vortex the plate for 2 minutes to precipitate the plasma proteins.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.9 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.5 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Tandem Mass Spectrometry (MS/MS)

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Metoprolol: m/z 268.2 → 116.1

    • O-Desmethylmetoprolol: m/z 254.2 → 116.1

    • This compound (IS): m/z 259.2 → 121.1

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Data Presentation

The following table summarizes the expected quantitative performance of the proposed LC-MS/MS method, based on typical values from validated assays for metoprolol and its metabolites.

ParameterMetoprololO-Desmethylmetoprolol
Linearity Range 1 - 500 ng/mL1 - 250 ng/mL
Correlation Coefficient (r²) > 0.995> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL1 ng/mL
Intra-day Precision (%CV) < 10%< 12%
Inter-day Precision (%CV) < 11%< 13%
Intra-day Accuracy (%Bias) ± 8%± 10%
Inter-day Accuracy (%Bias) ± 9%± 11%
Recovery > 85%> 80%
Matrix Effect MinimalMinimal

Mandatory Visualizations

Metabolic Pathway of Metoprolol

Metoprolol_Metabolism Metoprolol Metoprolol O_Desmethylmetoprolol O-Desmethylmetoprolol Metoprolol->O_Desmethylmetoprolol CYP2D6 (O-demethylation) Alpha_Hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->Alpha_Hydroxymetoprolol CYP2D6 (α-hydroxylation) Metoprolol_Acid Metoprolol Acid O_Desmethylmetoprolol->Metoprolol_Acid Oxidation

Caption: Metabolic pathway of metoprolol.

Experimental Workflow

Experimental_Workflow start Sample Receipt (Plasma) prep Sample Preparation (Protein Precipitation with IS) start->prep centrifuge Centrifugation prep->centrifuge transfer Supernatant Transfer centrifuge->transfer lc_ms LC-MS/MS Analysis transfer->lc_ms data Data Acquisition and Processing lc_ms->data report Report Generation data->report

Caption: LC-MS/MS experimental workflow.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of O-desmethylmetoprolol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of O-desmethylmetoprolol, a primary metabolite of metoprolol (B1676517), in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation and utilizes a stable isotope-labeled internal standard for accurate quantification. The chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short run time. Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization mode with multiple reaction monitoring (MRM). This method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Metoprolol is a widely prescribed beta-blocker for the treatment of cardiovascular diseases. Its metabolism is primarily mediated by the cytochrome P450 enzyme CYP2D6, leading to the formation of two major metabolites: α-hydroxymetoprolol and O-desmethylmetoprolol. The quantification of these metabolites, particularly O-desmethylmetoprolol, is crucial for understanding the pharmacokinetic profile of metoprolol and its relationship with CYP2D6 genetic polymorphisms.[1] This application note provides a comprehensive protocol for the reliable quantification of O-desmethylmetoprolol in human plasma using LC-MS/MS, a technique renowned for its specificity and sensitivity.[2][3]

Experimental Protocols

Materials and Reagents
  • O-desmethylmetoprolol reference standard

  • Metoprolol-d7 (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is employed for the extraction of O-desmethylmetoprolol and the internal standard from human plasma.[2][4]

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Metoprolol-d7, 1 µg/mL in methanol).

  • Add 300 µL of methanol to precipitate proteins.[4]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 6000 rpm for 5 minutes at 4°C.[4]

  • Transfer 50 µL of the supernatant to an autosampler vial.

  • Inject 10 µL of the sample into the LC-MS/MS system.[4]

Liquid Chromatography
  • Column: Agilent HC-C18 (4.6 x 250 mm, 5 µm) or equivalent[2]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
O-desmethylmetoprolol254.2116.125
Metoprolol-d7 (IS)275.2123.227

Results and Discussion

The developed LC-MS/MS method was validated for its selectivity, linearity, accuracy, precision, and sensitivity.

Selectivity

The selectivity of the method was assessed by analyzing blank plasma samples from different sources. No significant interfering peaks were observed at the retention times of O-desmethylmetoprolol and the internal standard, demonstrating the high selectivity of the method.

Linearity and Sensitivity

The method exhibited excellent linearity over the concentration range of 1.95 to 4000 ng/mL for O-desmethylmetoprolol in human plasma.[2] The calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A weighting factor of 1/x² was applied. The correlation coefficient (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 1.95 ng/mL.[2]

Quantitative Data Summary

The following table summarizes the quantitative performance of the LC-MS/MS method for O-desmethylmetoprolol.

ParameterO-desmethylmetoprolol
Linearity Range 1.95 - 4000 ng/mL[2]
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1.95 ng/mL[2]
Intra-day Precision (%CV) ≤ 13.2%[1]
Inter-day Precision (%CV) ≤ 13.2%[1]
Intra-day Accuracy (%) 89.1 - 110%[1]
Inter-day Accuracy (%) 89.1 - 110%[1]

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of O-desmethylmetoprolol in human plasma. The simple sample preparation procedure and short chromatographic run time make it suitable for high-throughput analysis in clinical and research settings. The method was successfully validated according to regulatory guidelines and can be effectively applied to pharmacokinetic and pharmacogenetic studies of metoprolol.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Plasma add_is Add 20 µL IS plasma->add_is add_methanol Add 300 µL Methanol add_is->add_methanol vortex Vortex add_methanol->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 10 µL supernatant->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for O-desmethylmetoprolol quantification.

method_validation cluster_method_development Method Development cluster_method_validation Method Validation Sample_Preparation Sample Preparation Optimization Accuracy_Precision Accuracy & Precision Matrix_Effect Matrix Effect Stability Stability LC_Conditions LC Condition Optimization Linearity_LLOQ Linearity & LLOQ MS_Parameters MS Parameter Optimization Selectivity Selectivity Method_Development_Phase Method Development Method_Development_Phase->Sample_Preparation Method_Development_Phase->LC_Conditions Method_Development_Phase->MS_Parameters Method_Validation_Phase Method Validation Method_Validation_Phase->Selectivity Method_Validation_Phase->Linearity_LLOQ Method_Validation_Phase->Accuracy_Precision Method_Validation_Phase->Matrix_Effect Method_Validation_Phase->Stability

Caption: Logical relationship of method development and validation.

References

Application Notes and Protocols: O-Desmethylmetoprolol-d5 in Pharmacokinetic Studies of Metoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metoprolol (B1676517) is a widely prescribed beta-blocker for the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining appropriate dosing regimens and ensuring therapeutic efficacy and safety. The primary metabolic pathway for metoprolol is through the cytochrome P450 enzyme CYP2D6, leading to the formation of metabolites such as O-desmethylmetoprolol.

In pharmacokinetic studies, accurate quantification of the parent drug in biological matrices is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as O-Desmethylmetoprolol-d5, is critical for achieving precise and accurate results by compensating for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of metoprolol.

Metabolic Pathway of Metoprolol

Metoprolol is extensively metabolized in the liver, primarily by the CYP2D6 enzyme. The main metabolic pathways are O-demethylation and α-hydroxylation. O-demethylation results in the formation of O-desmethylmetoprolol, which is subsequently oxidized to metoprolol acid. Due to the significant role of CYP2D6 in its metabolism, metoprolol's pharmacokinetics can vary considerably among individuals with different CYP2D6 genotypes.

Metoprolol_Metabolism Metoprolol Metoprolol O_Desmethylmetoprolol O-Desmethylmetoprolol Metoprolol->O_Desmethylmetoprolol  CYP2D6 (O-demethylation) Alpha_Hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->Alpha_Hydroxymetoprolol  CYP2D6 (α-hydroxylation) Metoprolol_Acid Metoprolol Acid O_Desmethylmetoprolol->Metoprolol_Acid  Oxidation

Metabolic pathway of metoprolol.

Experimental Protocols

Bioanalytical Method Using LC-MS/MS

This protocol outlines the procedure for the quantitative analysis of metoprolol in human plasma using this compound as an internal standard.

1.1. Materials and Reagents

1.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of metoprolol and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the metoprolol stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

1.3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution in acetonitrile to each tube.

  • Vortex the mixture for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

1.4. LC-MS/MS Conditions

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 2 min, hold for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Metoprolol: To be determinedthis compound: To be determined
Collision Energy To be optimized for specific transitions

Note: Specific MRM transitions and collision energies need to be optimized for the instrument in use.

Pharmacokinetic Study Design and Workflow

A typical pharmacokinetic study of metoprolol involves the following steps:

PK_Study_Workflow cluster_study_conduct Study Conduct cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Screening Subject Screening & Enrollment Dosing Metoprolol Administration Subject_Screening->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Processing Plasma Isolation Blood_Sampling->Plasma_Processing Sample_Preparation Sample Preparation with IS Plasma_Processing->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Concentration_Determination Concentration Determination LC_MS_MS_Analysis->Concentration_Determination PK_Parameter_Calculation PK Parameter Calculation Concentration_Determination->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis & Reporting PK_Parameter_Calculation->Statistical_Analysis

Workflow of a pharmacokinetic study.

  • Subject Recruitment and Dosing: Healthy volunteers or patients are enrolled after providing informed consent. A single oral dose of metoprolol is administered.

  • Blood Sample Collection: Blood samples are collected into tubes containing an anticoagulant at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are analyzed for metoprolol concentrations using the validated LC-MS/MS method described above.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of the bioanalytical method. Below are representative data tables for method validation.

Table 1: Calibration Curve for Metoprolol in Human Plasma
Nominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL)Accuracy (%)
1.00.9898.0
2.52.55102.0
10.010.1101.0
50.049.599.0
100.0103.0103.0
250.0247.599.0
500.0505.0101.0
1000.0990.099.0
Linear Range: 1.0 - 1000.0 ng/mL, Correlation Coefficient (r²): >0.995
Table 2: Precision and Accuracy of Quality Control Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1.06.5102.57.8101.0
Low3.05.298.76.199.5
Medium150.04.1101.24.9100.8
High750.03.599.84.2101.5
Acceptance criteria: Precision (%CV) ≤ 15% (≤ 20% for LLOQ), Accuracy within 85-115% (80-120% for LLOQ).
Table 3: Representative Pharmacokinetic Parameters of Metoprolol
ParameterUnitMean Value (± SD)
Cmax (Maximum Plasma Concentration)ng/mL150 (± 45)
Tmax (Time to Cmax)h2.0 (± 0.5)
AUC(0-t) (Area Under the Curve)ng*h/mL950 (± 250)
t1/2 (Elimination Half-life)h3.5 (± 0.8)
Data are representative and will vary based on the study population and dose.

Rationale for Using a Deuterated Internal Standard

The use of a stable isotope-labeled internal standard, such as this compound, is the preferred method in quantitative bioanalysis for several reasons.

Deuterated_IS_Advantage cluster_advantages IS_Advantage Advantages of Deuterated Internal Standard Correction Correction for Sample Variability IS_Advantage->Correction Matrix_Effect Compensation for Matrix Effects IS_Advantage->Matrix_Effect Improved_Precision Enhanced Precision and Accuracy IS_Advantage->Improved_Precision Correction_Detail Identical chemical and physical properties ensure co-elution and similar extraction recovery, correcting for sample loss during preparation. Correction->Correction_Detail Matrix_Effect_Detail Ion suppression or enhancement in the mass spectrometer affects both the analyte and the IS equally, allowing for accurate quantification. Matrix_Effect->Matrix_Effect_Detail Improved_Precision_Detail The ratio of the analyte to the IS is measured, minimizing the impact of instrumental and procedural variations. Improved_Precision->Improved_Precision_Detail

Application Note: Therapeutic Drug Monitoring of Metoprolol Using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a selective β1-receptor antagonist widely prescribed for the treatment of cardiovascular conditions such as hypertension, angina pectoris, and heart failure.[1][2] Therapeutic Drug Monitoring (TDM) of metoprolol is crucial to ensure its efficacy and safety, as plasma concentrations can vary significantly among individuals due to genetic differences in metabolism, drug-drug interactions, and patient adherence.[3] This application note provides a detailed protocol for the quantitative analysis of metoprolol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, metoprolol-d7. The use of a deuterated internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[4]

Principle

This method employs protein precipitation to extract metoprolol and the internal standard (metoprolol-d7) from human plasma. The processed samples are then analyzed by LC-MS/MS. The compounds are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of metoprolol to its deuterated internal standard against a calibration curve.

Materials and Reagents

  • Metoprolol tartrate (reference standard)

  • Metoprolol-d7 hydrochloride (internal standard)[3]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (analytical grade)

  • Ultrapure water

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Metoprolol Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of metoprolol tartrate in methanol to obtain a final concentration of 1 mg/mL.

  • Metoprolol-d7 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of metoprolol-d7 hydrochloride in methanol to achieve a concentration of 1 mg/mL.[4]

  • Working Solutions: Prepare serial dilutions of the metoprolol stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. A typical calibration curve range is 2 to 200 ng/mL.[5]

  • IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 20 ng/mL.[5]

Sample Preparation (Protein Precipitation)
  • Thaw plasma samples at room temperature.[6]

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the IS working solution (20 ng/mL).[6]

  • Vortex the mixture for 30 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[6]

  • Vortex vigorously for 2 minutes.[6]

  • Centrifuge at 6000 rpm for 5 minutes at 4°C.[6]

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.[5][6]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System A high-performance liquid chromatography system such as a Shimadzu HT or equivalent.[5]
Column Discovery C18, 50 x 2.1 mm, 5 µm or equivalent.[5]
Mobile Phase A Acetonitrile:Water:Formic Acid (5:95:0.1, v/v/v).[5]
Mobile Phase B Acetonitrile:Formic Acid (100:0.1, v/v).[5]
Flow Rate 0.400 mL/min.[5]
Gradient Linear gradient from 0% to 100% B over 1 minute, then return to initial conditions.[5]
Column Temperature 25°C.[5]
Injection Volume 5 µL.[5]
Total Run Time Approximately 2.0 minutes.[5]

Mass Spectrometry:

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), Positive.[7]
Monitoring Mode Multiple Reaction Monitoring (MRM).[7]
MRM Transitions Metoprolol: m/z 268.1 → 116.2; Metoprolol-d7: m/z 275.2 → 116.2 (or other appropriate product ion).[7][8]
Source Temperature Dependent on instrument geometry.
Gas Flow Rates Optimized for the specific instrument.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters
ParameterMetoprolol
Linearity Range 2 - 200 ng/mL[5]
Correlation Coefficient (r²) > 0.99[7]
Lower Limit of Quantification (LLOQ) 2.31 ng/mL[5]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Recovery > 90%[7]
Table 2: Quality Control Sample Concentrations
QC LevelConcentration (ng/mL)
Low (LQC) 5.94[6]
Medium (MQC) 64.5[6]
High (HQC) 145[6]

Visualizations

experimental_workflow Experimental Workflow for Metoprolol TDM cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL Metoprolol-d7 (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add 300 µL Acetonitrile vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Metoprolol/IS) integration->ratio calibration Quantify using Calibration Curve ratio->calibration result Report Concentration calibration->result

Caption: Workflow for metoprolol analysis in plasma.

logical_relationship Quantification Logic metoprolol_peak Metoprolol Peak Area peak_ratio Peak Area Ratio metoprolol_peak->peak_ratio is_peak Metoprolol-d7 (IS) Peak Area is_peak->peak_ratio unknown_concentration Unknown Metoprolol Concentration peak_ratio->unknown_concentration calibration_curve Calibration Curve (Known Concentrations vs. Ratios) calibration_curve->unknown_concentration

Caption: Logic of quantification using an internal standard.

Discussion

The described LC-MS/MS method provides a robust and sensitive approach for the therapeutic drug monitoring of metoprolol in human plasma. The simple protein precipitation sample preparation is rapid and efficient. The use of a deuterated internal standard, metoprolol-d7, is critical for minimizing analytical variability and ensuring accurate quantification. The short chromatographic run time allows for high-throughput analysis, which is advantageous in a clinical setting. This protocol can be readily adapted and validated in other laboratories for routine TDM of metoprolol, aiding clinicians in optimizing patient therapy.

References

Application Note: High-Throughput Bioanalytical Method for the Simultaneous Determination of Metoprolol and its Metabolites in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the simultaneous quantification of metoprolol (B1676517) and its major metabolites, α-hydroxymetoprolol and O-demethylmetoprolol, in human plasma. The method utilizes a simple and efficient sample preparation technique followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug development applications. The method has been validated following FDA guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity.

Introduction

Metoprolol is a cardioselective β1-adrenergic receptor blocker widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure.[1][2] It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6, leading to the formation of active and inactive metabolites, including α-hydroxymetoprolol and O-demethylmetoprolol.[1][3] The plasma concentrations of metoprolol and its metabolites can exhibit significant interindividual variability, partly due to the genetic polymorphism of CYP2D6.[1][3] Therefore, a reliable and sensitive bioanalytical method for the simultaneous determination of metoprolol and its metabolites is crucial for pharmacokinetic and pharmacodynamic assessments. This application note presents a detailed protocol for a high-throughput LC-MS/MS method for this purpose.

Experimental

Materials and Reagents
  • Metoprolol, α-hydroxymetoprolol, and O-demethylmetoprolol reference standards

  • Metoprolol-d7 (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (analytical grade)

  • Human plasma (K2EDTA)

Sample Preparation

A liquid-liquid extraction (LLE) procedure is employed for the extraction of metoprolol, its metabolites, and the internal standard from human plasma.

Protocol:

  • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution (Metoprolol-d7).

  • Vortex for 10 seconds to mix.

  • Add 2.5 mL of the extraction solvent (a mixture of diethyl ether and dichloromethane (B109758) in a 70:30 ratio).[4]

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 10°C.[4]

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 300 µL of the mobile phase.[4]

  • Vortex for 1 minute.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved on a C18 analytical column.

LC Conditions:

ParameterValue
Column Phenomenex Luna C18 (50 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution can be optimized for best separation
Flow Rate 0.6 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 3-5 minutes
Mass Spectrometry

The analytes are detected using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

MS/MS Parameters:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Metoprolol 268.2116.2
α-hydroxymetoprolol 284.2132.2
O-demethylmetoprolol 254.2102.2
Metoprolol-d7 (IS) 275.2123.2

Results and Discussion

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, and stability according to the US FDA guidelines.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration ranges of 2-1000 ng/mL for metoprolol and 2-500 ng/mL for α-hydroxymetoprolol and O-demethylmetoprolol.[1] The lower limit of quantification (LLOQ) for all analytes was established at 2 ng/mL.[1]

Table 1: Linearity and LLOQ of the Bioanalytical Method

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Metoprolol 2 - 10002> 0.99
α-hydroxymetoprolol 2 - 5002> 0.99
O-demethylmetoprolol 2 - 5002> 0.99
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four different quality control (QC) concentrations. The results were within the acceptable limits as per regulatory guidelines.

Table 2: Accuracy and Precision Data

AnalyteQC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Metoprolol LLOQ295.5 - 104.2< 10.596.1 - 103.8< 11.2
Low697.2 - 102.8< 8.998.0 - 101.5< 9.5
Mid8098.5 - 101.2< 7.599.1 - 100.8< 8.1
High80099.1 - 100.5< 6.899.5 - 100.2< 7.2
α-hydroxymetoprolol LLOQ294.8 - 105.1< 11.895.5 - 104.5< 12.3
Low696.5 - 103.5< 9.297.2 - 102.8< 9.8
Mid4098.8 - 101.5< 7.899.3 - 101.0< 8.5
High40099.5 - 100.8< 7.199.8 - 100.5< 7.6
O-demethylmetoprolol LLOQ295.1 - 104.8< 11.595.8 - 104.2< 12.0
Low696.8 - 103.2< 9.097.5 - 102.5< 9.6
Mid4098.9 - 101.3< 7.699.4 - 100.9< 8.3
High40099.6 - 100.7< 7.099.9 - 100.4< 7.4

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Internal Standard Addition plasma->is vortex1 Vortex is->vortex1 lle Liquid-Liquid Extraction (Diethyl ether:Dichloromethane) vortex1->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc Liquid Chromatography reconstitute->lc ms Tandem Mass Spectrometry lc->ms data Data Acquisition & Processing ms->data

Caption: Experimental workflow for the bioanalysis of metoprolol and its metabolites.

Metoprolol Mechanism of Action: β1-Adrenergic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates ca_influx Ca²⁺ Influx ca_channel->ca_influx contraction Increased Cardiac Contraction ca_influx->contraction metoprolol Metoprolol metoprolol->beta1_receptor Blocks norepinephrine Norepinephrine norepinephrine->beta1_receptor Activates

Caption: Simplified signaling pathway of the β1-adrenergic receptor and the inhibitory action of metoprolol.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the simultaneous quantification of metoprolol and its major metabolites in human plasma. The simple sample preparation procedure and short chromatographic run time make it well-suited for routine analysis in clinical and research settings. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the bioanalysis of metoprolol.

References

Application Note: Forensic Toxicology Screening of Metoprolol using O-Desmethylmetoprolol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a widely prescribed beta-blocker for the management of cardiovascular diseases. Its presence and concentration in biological specimens are of significant interest in forensic toxicology to determine compliance, overdose, or its potential role in adverse events. This application note details a robust and sensitive method for the quantitative analysis of metoprolol in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with O-Desmethylmetoprolol-d5 as the internal standard.

Metoprolol is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into two main metabolites: α-hydroxymetoprolol and O-desmethylmetoprolol.[1] The use of a deuterated internal standard of a major metabolite, such as this compound, provides a reliable method for accurate quantification by closely mimicking the analyte's behavior during sample preparation and analysis.

Metoprolol Metabolism Signaling Pathway

Metoprolol_Metabolism Metoprolol Metoprolol alpha_hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->alpha_hydroxymetoprolol CYP2D6 O_desmethylmetoprolol O-Desmethylmetoprolol Metoprolol->O_desmethylmetoprolol CYP2D6 Metoprolol_acid Metoprolol Acid O_desmethylmetoprolol->Metoprolol_acid Oxidation

Caption: Metabolic pathway of Metoprolol.

Experimental Protocol

This protocol describes a liquid-liquid extraction (LLE) method for the isolation of metoprolol from whole blood, followed by analysis using LC-MS/MS.

1. Materials and Reagents

  • Metoprolol reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE)

  • Deionized water

  • Drug-free whole blood for calibration and quality control samples

2. Sample Preparation

A liquid-liquid extraction procedure is employed for sample cleanup and concentration.

  • Pipette 100 µL of whole blood sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound in methanol).

  • Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.

  • Vortex for 10 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions

ParameterCondition
LC System
ColumnC18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored TransitionsMetoprolol: m/z 268.2 → 116.1 (Quantifier), 268.2 → 133.1 (Qualifier)
This compound (IS): m/z 259.2 → 121.1
Collision EnergyOptimized for each transition
Dwell Time100 ms

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood_Sample Whole Blood Sample Add_IS Add this compound (IS) Blood_Sample->Add_IS LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Experimental workflow for metoprolol analysis.

Method Validation

The method was validated according to established forensic toxicology guidelines. The following parameters were assessed:

Table 1: Method Validation Parameters

ParameterResult
Linearity Range5 - 1000 ng/mL (r² > 0.99)
Limit of Detection (LOD)1 ng/mL
Limit of Quantification (LOQ)5 ng/mL
Recovery85 - 95%
Matrix EffectWithin acceptable limits (88 - 105%)

Table 2: Precision and Accuracy

QC Level (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% bias)
Low (15)< 5%< 6%± 5%
Medium (150)< 4%< 5%± 4%
High (800)< 3%< 4%± 3%

Discussion

The presented LC-MS/MS method provides a reliable and robust approach for the quantification of metoprolol in forensic toxicology casework. The use of this compound as an internal standard ensures accurate and precise results by compensating for variations in sample preparation and instrument response. The validation data demonstrates that the method is sensitive, specific, and accurate over a clinically and forensically relevant concentration range. This application note serves as a comprehensive guide for laboratories implementing forensic toxicology screening for metoprolol.

References

Application Note: Quantification of Metoprolol and O-Desmethylmetoprolol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metoprolol (B1676517) is a selective β1 receptor blocker widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The primary metabolism of metoprolol occurs in the liver, mediated mainly by the cytochrome P450 enzyme CYP2D6. This process leads to the formation of two major metabolites: α-hydroxymetoprolol and O-desmethylmetoprolol. Monitoring the levels of metoprolol and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations. This application note provides a detailed protocol for the simultaneous quantification of metoprolol and its metabolite, O-desmethylmetoprolol, in biological matrices using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with multiple reaction monitoring (MRM). O-Desmethylmetoprolol-d5 is utilized as an internal standard to ensure accuracy and precision.

Quantitative Data

The following table summarizes the optimized MRM transitions for the analysis of metoprolol, O-desmethylmetoprolol, and the internal standard this compound. These transitions have been selected for their high specificity and sensitivity, minimizing potential interferences from the sample matrix.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNotes
Metoprolol268.2116.1A common and robust transition.[1][2]
268.1130.96An alternative transition for confirmation.[3]
O-Desmethylmetoprolol254.1116.1Primary metabolite quantification.[3]
This compound259.1116.1Predicted transition for the deuterated internal standard.

Note: The MRM transition for this compound is predicted based on the fragmentation pattern of the non-deuterated analog. The precursor ion mass is increased by 5 Da due to the five deuterium (B1214612) atoms. The product ion is expected to be the same as the non-deuterated form, as the deuterium atoms are typically located on a part of the molecule that is not lost during fragmentation in the collision cell.

Experimental Protocols

This section details the methodology for sample preparation, liquid chromatography, and mass spectrometry for the quantification of metoprolol and O-desmethylmetoprolol.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting the analytes from a plasma or serum matrix.

  • Reagents:

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Internal Standard Spiking Solution: this compound in 50:50 (v/v) Methanol:Water at a concentration of 100 ng/mL.

  • Procedure:

    • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 20 µL of the internal standard spiking solution.

    • Vortex briefly to mix.

    • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (see section 2).

    • Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B Flow Rate (mL/min)
    0.0 95 5 0.4
    0.5 95 5 0.4
    3.0 10 90 0.4
    4.0 10 90 0.4
    4.1 95 5 0.4

    | 5.0 | 95 | 5 | 0.4 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Source Parameters (typical values, should be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: As listed in the quantitative data table. Dwell times for each transition should be optimized to ensure a sufficient number of data points across each chromatographic peak (typically >15 points).

Visualization

The following diagrams illustrate the metabolic pathway of metoprolol and the general experimental workflow for its quantification.

Metoprolol_Metabolism Metabolic Pathway of Metoprolol Metoprolol Metoprolol CYP2D6 CYP2D6 Metoprolol->CYP2D6 Alpha_Hydroxymetoprolol α-Hydroxymetoprolol CYP2D6->Alpha_Hydroxymetoprolol Hydroxylation O_Desmethylmetoprolol O-Desmethylmetoprolol CYP2D6->O_Desmethylmetoprolol O-Demethylation

Caption: Metabolic Pathway of Metoprolol.

Experimental_Workflow LC-MS/MS Experimental Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProcessing Data Processing Plasma_Sample Plasma/Serum Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

References

Application Note and Protocol for the Chromatographic Separation of Metoprolol and O-desmethylmetoprolol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metoprolol (B1676517) is a widely prescribed beta-1 selective adrenergic receptor blocker used in the treatment of cardiovascular diseases. It is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2D6 into several metabolites, including the pharmacologically less active O-desmethylmetoprolol. The quantitative analysis of metoprolol and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed protocols for the chromatographic separation and quantification of metoprolol and O-desmethylmetoprolol using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or fluorescence detection (FLD).

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated methods for the analysis of metoprolol and O-desmethylmetoprolol.

Table 1: LC-MS/MS Method Parameters

ParameterMethod 1 (Human Plasma)[1]Method 2 (Rat Plasma)[2]Method 3 (Human Plasma)[3]
Analyte MetoprololO-desmethylmetoprololMetoprolol
Linearity Range 2-1000 ng/mL2-500 ng/mL3.42-7000 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL2 ng/mL3.42 ng/mL
Precision (%CV) ≤ 13.2%[1]Not SpecifiedNot Specified
Accuracy (%RE) 89.1-110%[1]Not SpecifiedNot Specified
Internal Standard Chlorpropamide[1]Not SpecifiedBisoprolol Fumarate[3][4]

Table 2: HPLC-FLD Method Parameters

ParameterMethod 4 (Human Plasma & Urine)[5]
Analyte Metoprolol
Linearity Range 5-600 ng/mL
Lower Limit of Quantification (LLOQ) 5.0 ng/mL (Plasma) / 2.5 ng/mL (Urine)
Precision Good
Accuracy Good
Extraction Recovery > 86.91%
Internal Standard Esmolol[5]

Experimental Protocols

Protocol 1: LC-MS/MS for Human Plasma

This protocol is based on a rapid and simple method for the simultaneous determination of metoprolol and O-desmethylmetoprolol in human plasma.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard (Chlorpropamide).[1]

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Instrument: LC-MS/MS system

  • Column: Luna CN[1]

  • Mobile Phase: Isocratic mixture of distilled water and methanol (B129727) (60:40, v/v) containing 0.1% formic acid.[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 10 µL

  • Run Time: 3.0 minutes[1]

3. Mass Spectrometric Detection

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Detection Mode: Selected-Reaction Monitoring (SRM)[1]

  • Monitor the appropriate m/z transitions for metoprolol, O-desmethylmetoprolol, and the internal standard.

Protocol 2: HPLC with Fluorescence Detection for Human Plasma and Urine

This protocol outlines a sensitive HPLC method for the determination of metoprolol and O-desmethylmetoprolol in human plasma and urine.[5]

1. Sample Preparation

  • To 1 mL of plasma or urine, add the internal standard (Esmolol).

  • Follow a suitable liquid-liquid or solid-phase extraction procedure to isolate the analytes. Extraction recoveries of over 86.91% have been reported.[5]

  • Evaporate the final extract to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Instrument: HPLC system with a fluorescence detector.

  • Column: Agilent XDB-C18 (150mm × 4.6mm, 5µm)[5]

  • Mobile Phase: A mixture of acetonitrile, water, and 0.1% trifluoroacetic acid (TFA).[5] The specific gradient or isocratic composition should be optimized.

  • Flow Rate: 0.8 mL/min[5]

  • Run Time: Less than 16 minutes[5]

3. Fluorescence Detection

  • Excitation Wavelength (Ex): 216 nm[5]

  • Emission Wavelength (Em): 312 nm[5]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chromatographic analysis of metoprolol and O-desmethylmetoprolol in biological samples.

Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Processed Sample Separation Chromatographic Separation Injection->Separation Detection Detection (MS/MS or FLD) Separation->Detection Integration Peak Integration Detection->Integration Chromatogram Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for chromatographic analysis.

Logical Relationship of Analytes

The diagram below illustrates the metabolic relationship between metoprolol and O-desmethylmetoprolol.

Metabolism Metoprolol Metoprolol ODesmethyl O-desmethylmetoprolol Metoprolol->ODesmethyl CYP2D6 Mediated O-demethylation

Caption: Metabolic pathway of metoprolol.

References

Troubleshooting & Optimization

Technical Support Center: Isotopic Exchange in Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting isotopic exchange in deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals who utilize deuterated internal standards in their analytical workflows, particularly in mass spectrometry-based applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the stability and integrity of deuterated standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standards?

A1: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange or "back-exchange," is a chemical process where a deuterium (B1214612) atom on your standard molecule is replaced by a hydrogen atom from the surrounding environment, such as the solvent or sample matrix.[1][2] This is a significant concern because mass spectrometry distinguishes between the analyte and the internal standard based on their mass difference.[2] If the deuterated internal standard loses its deuterium atoms, it can lead to:

  • Underestimation of the Internal Standard: A decrease in the signal for the deuterated internal standard can result in an artificially high analyte-to-internal standard ratio.[2]

  • Overestimation of the Analyte: The back-exchanged internal standard can contribute to the signal of the native, unlabeled analyte, causing a "false positive" and leading to an overestimation of the analyte's concentration.[1][2]

Q2: Which functional groups are most susceptible to isotopic exchange?

A2: The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms (e.g., oxygen, nitrogen) are generally more labile and prone to exchange. The susceptibility to exchange is also heavily influenced by pH. Here is a summary of the relative lability of hydrogens on common functional groups:

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions
Amines (-NH₂, -NHR)Highly LabileNeutral, acidic, or basic conditions
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions
Amides (-CONH-)LabileAcid or base-catalyzed
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)[2]

Deuterium labels on aromatic rings or stable carbon atoms not adjacent to heteroatoms or carbonyl groups are generally considered non-labile under typical analytical conditions.[3]

Q3: What are the primary factors that promote unwanted isotopic exchange?

A3: Several factors can promote the back-exchange of deuterium. These include:

  • pH: The rate of H/D exchange is highly dependent on the pH of the solution.[4] Both acidic and basic conditions can catalyze the exchange, with the minimum rate of exchange for many functional groups occurring in a narrow pH range.[5][6]

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.[7]

  • Solvent: The choice of solvent is critical. Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms for exchange.[8]

  • Position of the Deuterium Label: As mentioned in Q2, labels on labile functional groups are more susceptible to exchange.[3]

  • Matrix Effects: Components of the sample matrix can influence the local pH and contribute to exchange.

Q4: How can I prevent or minimize isotopic exchange during my experiments?

A4: To minimize isotopic exchange, consider the following best practices:

  • Control pH: Maintain the pH of your samples and mobile phases at a level that minimizes exchange, typically around pH 2.5-4 for many compounds.[7][9]

  • Maintain Low Temperatures: Keep samples, standards, and autosampler compartments at low temperatures (e.g., 4°C) to slow the rate of exchange.[7][9]

  • Choose the Right Internal Standard: Whenever possible, select an internal standard with deuterium labels on stable, non-exchangeable positions.[3] Alternatively, consider using standards labeled with ¹³C or ¹⁵N, which are not susceptible to exchange.[9]

  • Proper Storage: Store deuterated standards in a suitable solvent (e.g., methanol) at the recommended temperature (often -20°C for long-term storage) and protected from light.[8]

  • Minimize Sample Preparation Time: Reduce the time between sample preparation and analysis to limit the opportunity for exchange to occur.[9]

Q5: Are there alternatives to deuterated internal standards that are not prone to exchange?

A5: Yes, stable isotope standards labeled with carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) are excellent alternatives.[9] These isotopes are incorporated into the carbon or nitrogen backbone of the molecule and are not susceptible to chemical exchange under typical analytical conditions.[9][10] While often more expensive to synthesize, ¹³C and ¹⁵N labeled standards provide superior stability and eliminate the risk of back-exchange, leading to more robust and reliable data.[9]

Troubleshooting Guide

This guide addresses common problems that may indicate isotopic exchange.

ProblemPossible CauseRecommended Solutions
Inaccurate or biased quantification results Isotopic Exchange: The deuterated internal standard is exchanging with protons from the solvent or matrix, leading to a decrease in its concentration and an increase in the unlabeled analyte concentration.[2]1. Assess IS Stability: Perform an experiment (see Protocol 1) to check the stability of the internal standard in your sample matrix and mobile phase.[3][9] 2. Review Label Position: Check the certificate of analysis to ensure deuterium atoms are on non-exchangeable positions. Avoid labels on heteroatoms (O, N) or carbons alpha to carbonyls.[3][10] 3. Optimize pH and Temperature: Implement stricter pH (ideally ~2.5-4) and temperature (~0-4°C) controls throughout your workflow.[7][9] 4. Switch to a More Stable IS: The most robust solution is to switch to a ¹³C or ¹⁵N-labeled internal standard, which will not undergo exchange.[9]
Decreasing internal standard peak area over an analytical run Ongoing Exchange in Autosampler: The internal standard is unstable under the storage conditions (e.g., temperature, solvent pH) in the autosampler, leading to progressive deuterium loss.[9]1. Lower Autosampler Temperature: Set the autosampler temperature to the lowest practical setting (e.g., 4°C) to slow the rate of exchange.[9] 2. Acidify Sample/Solvent: If compatible with your assay, ensure the final sample solvent is acidic (ideally pH ~2.5-4) to minimize the exchange rate.[9] 3. Reduce Run Time: If possible, shorten the overall analytical run time to minimize the time samples spend in the autosampler.
Appearance of a peak at the m/z of the unlabeled analyte in a blank matrix spiked with the internal standard Back-Exchange: The deuterated internal standard is converting to the unlabeled analyte.[2]1. Confirm Identity: Use high-resolution mass spectrometry (HRMS) to confirm the identity of the peak as the unlabeled analyte. 2. Investigate Sources of Protons: Evaluate all solvents, reagents, and matrix components as potential sources of hydrogen atoms. 3. Implement Prevention Strategies: Follow the recommendations for preventing exchange, such as pH and temperature control.
Chromatographic peak for the deuterated standard elutes slightly earlier than the analyte Isotope Effect: This is a known phenomenon where deuterated compounds can have slightly different chromatographic behavior than their non-deuterated counterparts.[8]If the shift is small and consistent, it may not be an issue. However, for optimal correction of matrix effects, complete co-elution is ideal. Consider adjusting the mobile phase composition or gradient to minimize the separation.[3]

Quantitative Data Summary

The rate of hydrogen-deuterium exchange is significantly influenced by pH. The following table summarizes the general relationship between pH and the rate of exchange for many organic molecules in an aqueous environment.

pH RangeRelative Rate of H/D ExchangePredominant Catalysis
< 2IncreasingAcid-catalyzed[4]
2 - 3MinimumMinimal catalysis[4]
> 3IncreasingBase-catalyzed[4]

Note: The exact pH of minimum exchange can vary depending on the specific molecule and functional groups present.

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

Objective: To determine if the deuterated internal standard is stable against back-exchange under the experimental conditions.

Materials:

  • Deuterated internal standard

  • Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte

  • Solvents used in the sample preparation and mobile phase

  • LC-MS/MS system

Methodology:

  • Spike the internal standard: Spike the deuterated internal standard into the blank matrix at a concentration similar to that used in the analytical method.[3]

  • Incubate the sample: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[3]

  • Analyze the sample: Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[3]

  • Evaluate the results: A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[3]

Protocol 2: Standard Quenching and Analysis Workflow to Minimize Back-Exchange in HDX-MS

Objective: To minimize back-exchange during a hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiment.

Materials:

  • Ice-cold quench buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 2.5)[7]

  • LC system with an online protease column (e.g., pepsin) and a trap column[7]

  • Mass spectrometer

Methodology:

  • Preparation: Pre-chill all necessary buffers, tubes, and pipette tips to 0°C.[7]

  • Quenching: At the desired time point of the H-D exchange reaction, add an equal volume of the ice-cold quench buffer to the sample. Mix quickly and thoroughly.[7]

  • Online Digestion: Immediately inject the quenched sample into the LC system with the online protease column maintained at a low temperature (e.g., 0-4°C).[7]

  • Desalting: The digested peptides are captured on a trap column to remove salts and other impurities.[7]

  • Chromatographic Separation: Elute the peptides from the trap column onto an analytical column using a rapid gradient of acetonitrile (B52724) in 0.1% formic acid. The column should be maintained at a low temperature (e.g., 0°C or subzero).[7]

  • Mass Spectrometry: Analyze the eluted peptides using a mass spectrometer.[7]

Visualizations

TroubleshootingWorkflow start Inaccurate Quantification or Inconsistent IS Response check_exchange Isotopic Exchange Suspected start->check_exchange assess_stability Protocol 1: Assess IS Stability check_exchange->assess_stability exchange_confirmed Exchange Confirmed? assess_stability->exchange_confirmed optimize_conditions Optimize pH (2.5-4) and Temperature (0-4°C) exchange_confirmed->optimize_conditions Yes no_exchange Investigate Other Causes: Matrix Effects, Instrument Issues exchange_confirmed->no_exchange No review_label Review Label Position: Is it on a labile site? optimize_conditions->review_label switch_is Switch to a More Stable IS (e.g., ¹³C, ¹⁵N) review_label->switch_is Yes continue_optimization Continue with Optimized Method review_label->continue_optimization No switch_is->continue_optimization

Caption: Troubleshooting workflow for isotopic exchange issues.

IsotopicExchangeMechanism deuterated_standard Deuterated Standard (R-D) transition_state Transition State deuterated_standard->transition_state proton_source Proton Source (H⁺) (e.g., Solvent, Matrix) proton_source->transition_state exchanged_standard Exchanged Standard (R-H) transition_state->exchanged_standard deuteron Deuteron (D⁺) transition_state->deuteron

Caption: Mechanism of hydrogen-deuterium exchange.

StabilityAssessmentWorkflow start Start: Assess IS Stability spike Spike Deuterated IS into Blank Matrix start->spike incubate Incubate under Experimental Conditions (Time, Temp, pH) spike->incubate analyze Analyze by LC-MS/MS incubate->analyze monitor Monitor for Unlabeled Analyte Signal analyze->monitor evaluate Evaluate Signal Increase monitor->evaluate stable IS is Stable evaluate->stable No Significant Increase unstable Exchange Occurring evaluate->unstable Significant Increase

Caption: Experimental workflow for assessing IS stability.

References

Optimizing mass spectrometer parameters for O-Desmethylmetoprolol-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing O-Desmethylmetoprolol-d5 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a deuterated form of O-Desmethylmetoprolol, a metabolite of the beta-blocker metoprolol (B1676517). In liquid chromatography-tandem mass spectrometry (LC-MS/MS), it serves as an ideal internal standard (IS). Because it is chemically almost identical to the analyte (O-Desmethylmetoprolol), it co-elutes chromatographically and exhibits similar ionization and fragmentation behavior. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.

Q2: What are the expected precursor and product ions for this compound?

The exact mass of O-Desmethylmetoprolol is approximately 253.35 g/mol . For this compound, the mass will be increased by the mass of five deuterium (B1214612) atoms minus the mass of five hydrogen atoms. The protonated precursor ion ([M+H]+) is therefore expected at an m/z of approximately 259.4.

Q3: How do I optimize the collision energy for this compound?

Collision energy is a critical parameter that needs to be optimized for each specific instrument. A good starting point is to use the collision energy optimized for the non-deuterated O-Desmethylmetoprolol. To perform optimization, infuse a solution of this compound into the mass spectrometer and perform a product ion scan to identify the most abundant and stable fragment ions. Then, for each selected product ion, perform a collision energy ramp to determine the voltage that yields the highest signal intensity.

Optimizing Mass Spectrometer Parameters

The following table summarizes typical starting parameters for the analysis of O-Desmethylmetoprolol. The parameters for this compound should be similar, with the precursor ion adjusted for the mass difference.

ParameterRecommended SettingRationale
Ionization ModePositive Electrospray Ionization (ESI+)O-Desmethylmetoprolol contains a secondary amine that is readily protonated.
Precursor Ion (Q1)m/z 254.2 (for O-Desmethylmetoprolol)This corresponds to the [M+H]+ ion of the analyte.
Precursor Ion (Q1) for this compound m/z 259.4 (projected) This accounts for the addition of five deuterium atoms.
Product Ion (Q3)Instrument dependent, requires optimizationCommon fragments of metoprolol and its metabolites should be targeted.
Collision Energy (CE)Instrument dependent, requires optimizationStart with values used for similar compounds and optimize for maximum signal.
Dwell Time100-200 msBalances sensitivity with the number of data points across the chromatographic peak.
Source Temperature350-500 °COptimize for efficient desolvation and ionization.
Gas Flow (Nebulizer, Heater)Instrument dependentOptimize for stable spray and efficient ionization.

Experimental Protocol: Quantification of O-Desmethylmetoprolol in Plasma

This protocol outlines a general procedure for the quantification of O-Desmethylmetoprolol in a plasma matrix using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, standard, or quality control, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • MS/MS Detection: Use the optimized MRM parameters for O-Desmethylmetoprolol and this compound.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of O-Desmethylmetoprolol using a deuterated internal standard.

IssuePossible CauseRecommended Action
Poor Signal Intensity 1. Suboptimal ionization or fragmentation. 2. Ion suppression from matrix components. 3. Low sample concentration.1. Re-optimize source parameters and collision energy. 2. Improve sample cleanup or modify chromatographic conditions to separate the analyte from interfering matrix components. 3. Concentrate the sample or increase the injection volume.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Carryover from previous injections.1. Use high-purity solvents and flush the LC system. 2. Implement a robust needle wash protocol and inject blank samples between analytical runs.
Inconsistent Peak Areas for Internal Standard 1. Inaccurate pipetting of the internal standard. 2. Degradation of the internal standard. 3. Adsorption to sample vials or LC system components.1. Use calibrated pipettes and ensure proper mixing. 2. Check the stability of the internal standard in the sample matrix and storage conditions. 3. Use silanized vials and consider adding a small amount of organic solvent to the sample to prevent adsorption.
Chromatographic Peak Tailing or Splitting 1. Column degradation or contamination. 2. Incompatible sample solvent with the mobile phase. 3. Secondary interactions with the stationary phase.1. Replace the column or use a guard column. 2. Ensure the reconstitution solvent is similar in composition to the initial mobile phase. 3. Adjust the mobile phase pH or add a competing amine to the mobile phase.
Analyte and Internal Standard Do Not Co-elute Isotope effect, where the deuterated standard elutes slightly earlier than the analyte.This is a known phenomenon. If the separation is minimal and does not affect quantification, it may be acceptable. If the separation is significant, consider adjusting the chromatographic conditions (e.g., temperature, gradient) to minimize the effect.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the quantification of O-Desmethylmetoprolol.

troubleshooting_logic cluster_signal Signal Issues cluster_peak Peak Shape Issues cluster_quant Quantification Issues start Problem Encountered poor_signal Poor Signal start->poor_signal high_noise High Noise start->high_noise peak_tailing Peak Tailing/Splitting start->peak_tailing no_coelution No Co-elution start->no_coelution inconsistent_is Inconsistent IS Area start->inconsistent_is optimize_ms Optimize MS Parameters poor_signal->optimize_ms improve_cleanup Improve Sample Cleanup poor_signal->improve_cleanup check_solvents Check Solvents/System high_noise->check_solvents implement_wash Implement Needle Wash high_noise->implement_wash check_column Check Column/Solvent peak_tailing->check_column adjust_mobile_phase Adjust Mobile Phase peak_tailing->adjust_mobile_phase adjust_chromatography Adjust Chromatography no_coelution->adjust_chromatography verify_pipetting Verify Pipetting inconsistent_is->verify_pipetting check_stability Check IS Stability inconsistent_is->check_stability

Caption: Troubleshooting decision tree for common LC-MS/MS issues.

References

Technical Support Center: Chromatographic Analysis of Metoprolol's Polar Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of metoprolol (B1676517) and its polar metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve chromatographic peak shape for these analytes.

Troubleshooting Guide: Improving Peak Shape

Poor peak shape, particularly tailing, is a common issue when analyzing the polar metabolites of metoprolol. This guide provides a systematic approach to diagnosing and resolving these problems.

Q1: My chromatogram shows significant peak tailing for metoprolol's polar metabolites. What are the primary causes?

A: Peak tailing for polar analytes like the metabolites of metoprolol is often due to secondary interactions with the stationary phase or other system issues. The main culprits include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns are a primary cause of peak tailing for polar compounds.[1][2] The hydroxyl and amine functionalities on metoprolol metabolites can form hydrogen bonds with these active sites, leading to a secondary retention mechanism and tailed peaks.[2]

  • Mobile Phase pH Issues: An inappropriate mobile phase pH can lead to the ionization of residual silanol groups (pKa ~3.5-4.5), making them more likely to interact with the analytes.[2] For basic compounds like metoprolol and its metabolites, a lower pH is generally better for symmetrical peaks.

  • Column Contamination and Degradation: Buildup of sample matrix components on the column can create active sites that cause tailing.[2][3] Physical degradation of the column bed, such as the formation of a void at the inlet, can also lead to distorted peak shapes.[1][3]

  • Metal Contamination: Trace metal impurities within the silica (B1680970) matrix of the column can chelate with analytes, causing significant tailing.[2][4]

  • Sample Overload: Injecting a sample that is too concentrated or in too large a volume can saturate the stationary phase and lead to peak distortion.[1][2]

Q2: How can I systematically troubleshoot peak tailing for metoprolol metabolites?

A: A logical, step-by-step approach is the most effective way to identify and resolve the issue. Start with the simplest and most common solutions before moving to more complex ones.

Systematic Troubleshooting Workflow

TroubleshootingWorkflow start Start: Peak Tailing Observed check_ph 1. Optimize Mobile Phase pH (e.g., pH 3) start->check_ph use_buffer 2. Add/Increase Buffer Concentration (e.g., 20-50 mM) check_ph->use_buffer Tailing Persists solution Problem Solved check_ph->solution Improved Peak Shape end_capping 3. Use an End-Capped Column use_buffer->end_capping Tailing Persists use_buffer->solution Improved Peak Shape guard_column 4. Check/Replace Guard Column end_capping->guard_column Tailing Persists end_capping->solution Improved Peak Shape sample_concentration 5. Reduce Sample Concentration/Volume guard_column->sample_concentration Tailing Persists guard_column->solution Improved Peak Shape alternative_chromatography 6. Consider Alternative Chromatography (HILIC, Mixed-Mode) sample_concentration->alternative_chromatography Tailing Persists sample_concentration->solution Improved Peak Shape alternative_chromatography->solution Improved Peak Shape

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q3: What are the best practices for mobile phase optimization to improve peak shape?

A: Mobile phase composition is critical for achieving good peak shape.

  • pH Control: For basic analytes like metoprolol and its metabolites, using a mobile phase with a pH at least two units below the analyte's pKa will ensure they are in a single, protonated form, which generally results in better peak shape.[5] A pH around 3 is often a good starting point.[6]

  • Buffer Selection and Concentration: Use a buffer to maintain a consistent pH.[1] Common choices include phosphate (B84403) or formate (B1220265) buffers. Increasing the buffer concentration can help to mask residual silanol interactions and reduce peak tailing.[1]

  • Organic Modifier: Acetonitrile and methanol (B129727) are common organic modifiers. Experimenting with the type and proportion of the organic modifier can influence selectivity and peak shape.

Frequently Asked Questions (FAQs)

Q4: What are the major polar metabolites of metoprolol I should expect to see?

A: Metoprolol is extensively metabolized in the liver, primarily by the CYP2D6 enzyme.[7][8][9][10] The main metabolic pathways are O-demethylation, α-hydroxylation, and N-dealkylation.[7] The major polar metabolites are:

  • α-hydroxymetoprolol: An active metabolite.[7]

  • O-desmethylmetoprolol: This metabolite is transient and is rapidly oxidized to metoprolol acid.[7]

  • Metoprolol acid (Carboxylic acid metabolite): An inactive metabolite and the main one found in urine.[7]

Metoprolol Metabolism Pathway

MetoprololMetabolism Metoprolol Metoprolol alpha_OH_Metoprolol α-hydroxymetoprolol (Active) Metoprolol->alpha_OH_Metoprolol α-hydroxylation (10%) O_desmethyl_Metoprolol O-desmethylmetoprolol Metoprolol->O_desmethyl_Metoprolol O-demethylation (~65%) N_dealkyl_Metoprolol N-dealkylmetoprolol Metoprolol->N_dealkyl_Metoprolol N-dealkylation (10%) Metoprolol_Acid Metoprolol Acid (Inactive) O_desmethyl_Metoprolol->Metoprolol_Acid CYP2D6 CYP2D6 CYP2D6->Metoprolol Oxidation Oxidation Oxidation->O_desmethyl_Metoprolol

Caption: Major metabolic pathways of metoprolol.

Q5: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography?

A: If you are still struggling with retention and peak shape in reversed-phase chromatography, HILIC or mixed-mode chromatography are excellent alternatives for polar analytes.

  • HILIC: This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[11][12] It is particularly well-suited for the retention and separation of very polar compounds that are poorly retained in reversed-phase systems.[11][13] HILIC methods have been successfully developed for the analysis of polar impurities of metoprolol.[13][14]

  • Mixed-Mode Chromatography: These columns possess multiple retention mechanisms, such as reversed-phase and ion-exchange, in a single column.[15][16][17] This provides great flexibility for separating complex mixtures containing compounds with a wide range of polarities and charges.[15] Mixed-mode chromatography can often provide superior separation of polar and non-polar compounds in a single run.[15][17]

Q6: Can ion-pairing agents improve the peak shape of metoprolol's metabolites?

A: Yes, ion-pairing agents can be used in reversed-phase HPLC to improve the retention and peak shape of ionic and highly polar compounds.[18][19][20] An ion-pairing agent with a charge opposite to that of the analyte is added to the mobile phase.[5] This forms a neutral ion-pair that has better retention on a non-polar stationary phase.[20] However, there are some drawbacks to consider, such as long column equilibration times and potential incompatibility with mass spectrometry.[21]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Metoprolol and its Metabolites

This protocol is a general starting point for the analysis of metoprolol and its metabolites using reversed-phase HPLC with UV or fluorescence detection.

ParameterConditionRationale
Column C18, end-capped, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeA standard C18 column is a good starting point. End-capping minimizes silanol interactions.[1]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterAn acidic mobile phase (pH ~2.5-3.5) ensures that the basic analytes are protonated, leading to better peak shape.[22]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.
Gradient Start with a low percentage of B (e.g., 5-10%) and increase to elute the compounds of interest.A gradient is often necessary to separate compounds with different polarities.
Flow Rate 0.2 - 1.0 mL/min (depending on column ID)Adjust for optimal efficiency and backpressure.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at ~225 nm or Fluorescence (Ex: ~230 nm, Em: ~300 nm)Metoprolol and its metabolites have UV absorbance and are also fluorescent.
Injection Volume 5-20 µLKeep the injection volume small to avoid peak distortion.

Protocol 2: HILIC for Polar Metoprolol Impurities

This protocol is based on a validated method for the analysis of polar, non-chromophoric impurities of metoprolol.[13]

ParameterConditionRationale
Column Halo Penta HILIC, 4.6 x 150 mm, 5 µmA stationary phase designed for hydrophilic interaction chromatography.[13]
Mobile Phase 85% Acetonitrile, 15% Ammonium Formate Buffer (100 mM, pH 3.2)High organic content is typical for HILIC to promote retention of polar analytes.[13]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Charged Aerosol Detector (CAD)Suitable for non-chromophoric compounds.[13]
Injection Volume 10 µLOptimized for this specific method.

Quantitative Data Summary

The following tables summarize typical validation parameters for HPLC methods used in the analysis of metoprolol and its metabolites.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteMatrixLinear RangeLLOQReference
MetoprololPlasma5 - 600 ng/mL5.0 ng/mL[22]
α-hydroxymetoprololPlasma2.5 - 300 ng/mL2.5 ng/mL[22]
O-desmethylmetoprololPlasma2.5 - 300 ng/mL2.5 ng/mL[22]
MetoprololUrine5 - 600 ng/mL2.5 ng/mL[22]
α-hydroxymetoprololUrine2.5 - 300 ng/mL2.5 ng/mL[22]
O-desmethylmetoprololUrine2.5 - 300 ng/mL2.5 ng/mL[22]

Table 2: Recovery

AnalyteMatrixRecovery (%)Reference
MetoprololPlasma>86.91%[22]
α-hydroxymetoprololPlasma>86.91%[22]
O-desmethylmetoprololPlasma>86.91%[22]
MetoprololUrine>86.91%[22]
α-hydroxymetoprololUrine>86.91%[22]
O-desmethylmetoprololUrine>86.91%[22]

References

Addressing ion suppression of O-Desmethylmetoprolol-d5 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of O-Desmethylmetoprolol using its deuterated internal standard, O-Desmethylmetoprolol-d5, in ESI-MS. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A: Ion suppression is a phenomenon in electrospray ionization mass spectrometry (ESI-MS) where the ionization efficiency of a target analyte, in this case, O-Desmethylmetoprolol, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your analytical method. When using a deuterated internal standard (IS) like this compound, the assumption is that it will experience the same degree of ion suppression as the analyte, allowing for accurate correction. However, if the analyte and IS experience differential ion suppression, your quantitative results can be inaccurate.

Q2: What are the common causes of ion suppression in the analysis of O-Desmethylmetoprolol?

A: Ion suppression in bioanalytical methods is primarily caused by matrix components that co-elute with the analyte and internal standard. Common sources in plasma or urine samples include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.

  • Salts and Buffers: High concentrations of non-volatile salts from the sample or mobile phase can interfere with the ESI process.

  • Endogenous Metabolites: Other small molecules present in the biological matrix can compete for ionization.

  • Co-administered Drugs and their Metabolites: If the subject is on other medications, these compounds can also co-elute and cause suppression.

Q3: Can this compound fail to correct for ion suppression accurately?

A: Yes, there are scenarios where a deuterated internal standard like this compound may not perfectly compensate for ion suppression. This is often due to a phenomenon known as the "isotope effect". The substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, potentially leading to a small difference in chromatographic retention time between O-Desmethylmetoprolol and this compound. If this slight separation causes them to elute in regions with different matrix components, they will experience different degrees of ion suppression, leading to inaccurate results.

Q4: How can I detect and assess ion suppression in my O-Desmethylmetoprolol assay?

A: A common and effective method is the post-column infusion experiment . This technique helps to identify regions in your chromatogram where ion suppression is occurring. Another method is the post-extraction spike analysis , which allows for the quantitative assessment of matrix effects. Detailed protocols for these experiments are provided in the "Experimental Protocols" section below.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the analysis of O-Desmethylmetoprolol using this compound as an internal standard.

Problem 1: Poor reproducibility of analyte/IS peak area ratio.
Possible Cause Troubleshooting Steps
Differential Ion Suppression 1. Perform a post-column infusion experiment to identify regions of significant ion suppression. 2. Optimize chromatography to shift the elution of O-Desmethylmetoprolol and its IS away from suppression zones. Consider modifying the gradient, mobile phase composition, or using a different column chemistry. 3. Improve sample preparation to remove interfering matrix components. Transition from simple protein precipitation to more rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Chromatographic Separation of Analyte and IS 1. Overlay the chromatograms of the analyte and this compound to check for co-elution. 2. If a slight separation is observed, adjust chromatographic conditions (e.g., temperature, gradient slope) to achieve better co-elution.
Instability of this compound 1. Check for back-exchange of deuterium for hydrogen by incubating the IS in the sample matrix and mobile phase over time and monitoring for the appearance of the unlabeled analyte.
Problem 2: Low signal intensity for both O-Desmethylmetoprolol and this compound.
Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Dilute the sample extract to reduce the concentration of matrix components. 2. Enhance sample cleanup using SPE with a sorbent specifically chosen to remove the suspected interfering compounds (e.g., phospholipids). 3. Optimize ESI source parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to improve ionization efficiency.
Poor Extraction Recovery 1. Evaluate the extraction efficiency of your current sample preparation method for both the analyte and the IS. 2. Optimize the extraction solvent and pH for LLE or the wash and elution steps for SPE to improve recovery.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify retention time regions where co-eluting matrix components cause ion suppression.

Methodology:

  • Prepare a solution of O-Desmethylmetoprolol at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL) in the mobile phase.

  • Using a T-connector, infuse this solution at a constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column and before the ESI source.

  • Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample from a drug-free subject).

  • Monitor the signal of the infused O-Desmethylmetoprolol. A stable baseline is expected. Any dip or decrease in the signal indicates a region of ion suppression.

Diagram of Post-Column Infusion Setup

G LC LC System Column Analytical Column LC->Column Tee Column->Tee MS ESI-MS Tee->MS SyringePump Syringe Pump (O-Desmethylmetoprolol Solution) SyringePump->Tee

Caption: Workflow for a post-column infusion experiment.

Protocol 2: Quantitative Assessment of Matrix Effects

Objective: To quantify the extent of ion suppression or enhancement for O-Desmethylmetoprolol and this compound.

Methodology:

  • Prepare three sets of samples:

    • Set A (Neat Solution): O-Desmethylmetoprolol and this compound spiked into the mobile phase at low and high concentrations.

    • Set B (Post-Extraction Spike): Blank biological samples are extracted first, and then O-Desmethylmetoprolol and this compound are spiked into the final extract at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): O-Desmethylmetoprolol and this compound are spiked into the blank biological matrix before extraction at the same low and high concentrations.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Effect (ME) and Recovery (RE) using the following formulas:

    Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100 Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Data Interpretation:

Matrix Effect (%) Interpretation
100%No matrix effect
< 100%Ion Suppression
> 100%Ion Enhancement

A significant difference in the Matrix Effect (%) between O-Desmethylmetoprolol and this compound indicates differential matrix effects and a potential for inaccurate quantification.

Data Presentation

Table 1: Example Matrix Effect and Recovery Data for O-Desmethylmetoprolol and this compound
Analyte Concentration Mean Peak Area (Set A - Neat) Mean Peak Area (Set B - Post-Spike) Mean Peak Area (Set C - Pre-Spike) Matrix Effect (%) Recovery (%)
O-DesmethylmetoprololLow QC50,00035,00030,00070%85.7%
O-DesmethylmetoprololHigh QC500,000360,000310,00072%86.1%
This compoundIS Conc.100,00085,00073,00085%85.9%

In this example, O-Desmethylmetoprolol experiences more significant ion suppression (70-72%) than its deuterated internal standard (85%), indicating that the IS does not fully compensate for the matrix effect.

Visualization of Ion Suppression and Troubleshooting

Diagram of Ion Suppression in the ESI Droplet

G cluster_droplet ESI Droplet Analyte O-Desmethyl- metoprolol (B1676517) MS_Detector MS Detector Analyte->MS_Detector Ionization IS O-Desmethyl- metoprolol-d5 IS->MS_Detector Ionization Matrix Matrix Component Matrix->MS_Detector Competition G Start Problem: Inaccurate/Imprecise Results Check_Coelution Check Analyte/IS Co-elution Start->Check_Coelution Post_Column_Infusion Perform Post-Column Infusion Check_Coelution->Post_Column_Infusion Co-elution Confirmed Optimize_Chromatography Optimize Chromatography Check_Coelution->Optimize_Chromatography Separation Observed Assess_ME Assess Matrix Effect Quantitatively Post_Column_Infusion->Assess_ME Suppression Zone Identified Assess_ME->Optimize_Chromatography Differential ME Observed Improve_Sample_Prep Improve Sample Preparation Assess_ME->Improve_Sample_Prep Significant ME Observed Result Accurate & Precise Quantification Optimize_Chromatography->Result Improve_Sample_Prep->Result

References

Technical Support Center: O-Desmethylmetoprolol-d5 Stability in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of O-Desmethylmetoprolol-d5 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound in biological samples?

Based on stability data for the non-deuterated analog, O-Desmethylmetoprolol, it is recommended to store biological samples such as plasma, blood, and urine at -20°C or -80°C for long-term storage to ensure stability. For short-term storage, refrigeration at 2-8°C is advisable. Samples should be protected from light.

Q2: How stable is this compound to freeze-thaw cycles?

O-Desmethylmetoprolol has been shown to be stable for at least three freeze-thaw cycles in human plasma.[1] It is good practice to minimize the number of freeze-thaw cycles. If multiple aliquots are required from a single sample, it is recommended to thaw the sample, prepare the aliquots, and then refreeze them to avoid repeated temperature fluctuations.

Q3: What is the bench-top stability of this compound at room temperature?

O-Desmethylmetoprolol has demonstrated stability at room temperature for the typical duration of sample processing.[1] Specifically, metoprolol (B1676517) has been found to be stable for at least 7 hours on the bench-top.[2] To mitigate the risk of degradation, it is recommended to keep samples on ice during processing and to process them as quickly as possible.

Q4: Are there any specific considerations for the stability of this compound in whole blood?

While specific stability data for this compound in liquid whole blood is limited, studies have been conducted using dried blood spots (DBS).[3] For liquid whole blood samples, it is crucial to process them promptly to separate plasma or serum to prevent enzymatic degradation and cell-matrix interactions. If storage of whole blood is necessary, it should be for the shortest possible duration at 2-8°C.

Q5: Is this compound stable in urine?

Yes, O-Desmethylmetoprolol has been shown to be stable in urine under standard laboratory storage conditions.[4][5] For long-term storage, freezing at -20°C or below is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low analyte recovery Degradation due to improper storage temperature.Ensure samples are consistently stored at or below -20°C for long-term storage. Use a temperature-monitored freezer.
Repeated freeze-thaw cycles.Aliquot samples after the first thaw to avoid multiple freeze-thaw cycles.
Prolonged exposure to room temperature.Keep samples on ice during processing and minimize the time they are left on the bench-top.
Inconsistent results between replicates Inhomogeneous sample after thawing.Vortex samples thoroughly after thawing and before taking an aliquot for analysis.
Partial degradation in some samples.Review the handling and storage history of each sample to identify any deviations from the standard protocol.
Analyte peak degradation in processed samples Instability in the autosampler.Metoprolol has been shown to be stable in the autosampler for at least 22 hours.[2] If longer sequences are run, consider re-evaluating autosampler stability under your specific conditions (e.g., temperature).
pH or matrix-related instability post-extraction.Investigate the stability of the extracted sample in the final reconstitution solvent. Adjusting the pH or solvent composition may be necessary.

Data on Stability of O-Desmethylmetoprolol

The stability of this compound is inferred from studies on its non-deuterated analog. The following tables summarize the available stability data.

Table 1: Stability of O-Desmethylmetoprolol in Human Plasma

Stability TestConditionDurationFindingReference
Freeze-Thaw3 cycles (-20°C to RT)N/AStable[1]
Short-Term (Bench-Top)Room TemperatureNot specifiedStable[1]
Long-Term-80°C30 daysStable[1]
Long-Term-20°C7 daysStable (inferred from Metoprolol)[6][7]

Table 2: Stability of O-Desmethylmetoprolol in Other Matrices

MatrixStability TestConditionDurationFindingReference
Rat PlasmaVariousNot specifiedStable[8][9]
Human UrineFreeze-Thaw3 cyclesStable (inferred from Metoprolol)[4]
Human UrineShort-TermRoom Temperature & Freezer24 hoursStable (inferred from Metoprolol)[4]

Experimental Protocols

Protocol for Freeze-Thaw Stability Assessment

This protocol is based on general bioanalytical method validation guidelines.[10][11]

  • Sample Preparation: Spike a blank biological matrix with a known concentration of this compound at low and high quality control (QC) levels.

  • Freeze-Thaw Cycles:

    • Freeze the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • Repeat this freeze-thaw process for a minimum of three cycles.

  • Sample Analysis: After the final thaw, process and analyze the QC samples along with a freshly prepared calibration curve and a set of QC samples that have not undergone freeze-thaw cycles (time-zero samples).

  • Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration and the time-zero samples.

Protocol for Long-Term Stability Assessment
  • Sample Preparation: Prepare a set of low and high QC samples in the desired biological matrix.

  • Storage: Store the QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Sample Analysis: At specified time points (e.g., 1, 3, 6, 12 months), retrieve a subset of the stored QC samples. Analyze them against a freshly prepared calibration curve and freshly prepared QC samples.

  • Data Evaluation: The mean concentration of the stored QC samples should be within ±15% of the nominal concentration and the freshly prepared QC samples.

Visualizations

Stability_Testing_Workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stability Stability Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_matrix Blank Biological Matrix spike Spike with this compound (Low & High QC) prep_matrix->spike ft Freeze-Thaw Stability (e.g., 3 cycles) spike->ft st Short-Term Stability (Bench-Top, RT) spike->st lt Long-Term Stability (e.g., -20°C, -80°C) spike->lt process Sample Processing (e.g., Protein Precipitation, SPE) ft->process st->process lt->process analysis LC-MS/MS Analysis process->analysis compare Compare to Freshly Prepared Calibration Curve & QCs analysis->compare acceptance Acceptance Criteria: Mean concentration within ±15% of nominal value compare->acceptance

Caption: Workflow for assessing the stability of this compound.

Metoprolol_Metabolism Simplified Metabolic Pathway of Metoprolol Metoprolol Metoprolol alpha_OH α-Hydroxymetoprolol Metoprolol->alpha_OH CYP2D6 (α-Hydroxylation) O_Desmethyl O-Desmethylmetoprolol Metoprolol->O_Desmethyl CYP2D6 (O-Demethylation) Oxidative_Deamination Other Metabolites (via Oxidative Deamination) Metoprolol->Oxidative_Deamination

Caption: Simplified metabolic pathway of Metoprolol.

References

Technical Support Center: Resolving Chromatographic Co-elution Issues with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the chromatographic co-elution of deuterated internal standards with their corresponding non-deuterated analytes.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard not co-eluting with my analyte?

A1: The primary reason for the separation of a deuterated internal standard and its non-deuterated analyte is the deuterium (B1214612) isotope effect .[1] Replacing hydrogen with deuterium, a heavier isotope, can lead to subtle differences in the physicochemical properties of the molecule. These differences can alter the molecule's interaction with the stationary and mobile phases, resulting in a slight shift in retention time.[1][2] In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated counterparts.[2][3]

Several factors can influence the magnitude of this retention time shift:

  • Number of Deuterium Atoms: A greater number of deuterium atoms in the molecule generally leads to a larger retention time shift.[2][4]

  • Position of Deuteration: The location of the deuterium atoms within the molecule can affect its interaction with the chromatographic phases.

  • Chromatographic Conditions: The mobile phase composition, gradient, temperature, and stationary phase chemistry all play a role in the degree of separation.[1]

Q2: Why is co-elution of the deuterated standard and analyte important?

A2: Ideal co-elution is crucial for accurate quantification in mass spectrometry-based assays.[5] Deuterated internal standards are used to correct for variability during sample preparation, chromatography, and ionization.[5][6] If the analyte and its deuterated standard do not co-elute, they may experience different matrix effects (ion suppression or enhancement) as they enter the mass spectrometer.[7][8] This can lead to inaccurate and imprecise quantification.[8]

Q3: How can I confirm if I have a co-elution problem?

A3: Detecting co-elution or a lack thereof is the first step in troubleshooting. Here are a few methods:

  • Overlay Chromatograms: The most direct method is to overlay the extracted ion chromatograms (EICs) of the analyte and the deuterated internal standard. A visible separation between the peak apexes indicates a co-elution issue.[8]

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or excessive tailing. These can be indicators of co-eluting compounds.[9][10]

  • Peak Purity Analysis (with Diode Array Detector): If using HPLC with a Diode Array Detector (DAD), you can assess peak purity by comparing UV-Vis spectra across the peak. Non-identical spectra suggest the presence of multiple compounds.[10][11]

  • Mass Spectrometry (MS) Analysis: Examine the mass spectra at different points across the eluting peak. A change in the fragmentation pattern or the relative abundance of ions can indicate co-elution.[9][10]

Troubleshooting Guide

Issue: My deuterated internal standard and analyte are showing a significant retention time shift, leading to poor data quality.

This guide provides a systematic approach to resolving co-elution issues.

Step 1: Assess the Significance of the Retention Time Shift

Not all retention time shifts are detrimental. A small, consistent shift may be acceptable if it does not impact the accuracy and precision of the results. However, if you observe poor accuracy and precision in your quality control samples, it is likely that the differential elution is causing varied matrix effects.

Step 2: Optimize Chromatographic Conditions

Optimizing your liquid chromatography (LC) method is often the most effective way to achieve co-elution.

  • Mobile Phase Composition: Modifying the organic solvent-to-aqueous ratio can alter selectivity. For reversed-phase chromatography, decreasing the organic solvent percentage will increase retention times and may help merge the peaks.[12]

  • Gradient Profile: A shallower gradient can improve the resolution of closely eluting peaks and may be adjusted to achieve co-elution.[13][14]

  • Column Temperature: Changing the column temperature can affect the selectivity of the separation. Increasing the temperature generally decreases retention times but can sometimes improve peak shape and resolution.[12] It's worth experimenting with different temperatures to see the effect on the separation of your analyte and internal standard.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of acidic or basic analytes, which can significantly impact their retention and selectivity.[15]

Step 3: Evaluate the Stationary Phase

If optimizing the mobile phase and temperature is unsuccessful, consider changing the stationary phase. Different column chemistries offer different selectivities. For example, a pentafluorophenyl (PFP) column has been shown to be effective in reducing the deuterium isotope effect for certain compounds.[16]

Step 4: Consider the Internal Standard

If chromatographic solutions are not viable, you might consider the internal standard itself:

  • Fewer Deuterium Atoms: If possible, use an internal standard with a lower degree of deuteration, as this can reduce the retention time shift.[1]

  • Alternative Isotope Labeling: Internal standards labeled with ¹³C or ¹⁵N are less prone to chromatographic shifts compared to deuterated standards.[8][17]

Quantitative Data Summary

The following table summarizes typical retention time shifts observed between deuterated and non-deuterated compounds under different chromatographic conditions.

Chromatographic TechniqueAnalyte TypeObserved Median Retention Time ShiftPeak WidthReference
Ultra-High-Performance Liquid Chromatography (UHPLC)Dimethyl-labeled peptides3 seconds~6 seconds[3]
Capillary Zone Electrophoresis (CZE)Dimethyl-labeled peptides0.1 seconds~4 seconds[3]

Experimental Protocols

Protocol 1: Optimizing Chromatographic Conditions to Achieve Co-elution

This protocol outlines a systematic approach to adjusting chromatographic parameters to resolve the separation between an analyte and its deuterated internal standard.

Objective: To achieve co-elution of the analyte and its deuterated internal standard by modifying the LC method.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Analytical column (e.g., C18)

  • Analyte and deuterated internal standard solutions

  • Mobile phase solvents (e.g., water, acetonitrile, methanol)

  • Mobile phase additives (e.g., formic acid, ammonium (B1175870) acetate)

Methodology:

  • Establish a Baseline:

    • Inject a mixture of the analyte and its deuterated internal standard using your current LC method.

    • Record the retention times and peak shapes for both compounds.

    • Calculate the retention time difference (ΔRT).

  • Modify the Gradient Slope:

    • Systematically adjust the gradient slope. For example, if your initial gradient is from 5% to 95% organic solvent in 5 minutes, try extending the gradient to 8 or 10 minutes to make it shallower.

    • Inject the mixture after each adjustment and record the ΔRT.

  • Adjust the Column Temperature:

    • Set the column temperature to a different value (e.g., increase or decrease by 5-10°C from the original method).

    • Allow the system to equilibrate.

    • Inject the mixture and record the ΔRT.

  • Alter the Mobile Phase Composition:

    • If using acetonitrile, try substituting it with methanol, or use a combination of both.

    • If your mobile phase contains an additive like formic acid, try a different additive such as ammonium acetate (B1210297) to see if it affects selectivity.

  • Data Analysis:

    • Compare the ΔRT values obtained under the different conditions.

    • Select the condition that provides the smallest ΔRT and the best peak shape.

    • Verify that the optimized method still provides adequate separation from other matrix components.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution Issues start Co-elution Issue Identified (Retention Time Shift) assess Assess Significance: Is data quality impacted? start->assess optimize_lc Optimize Chromatographic Conditions assess->optimize_lc Yes end_ok Problem Resolved assess->end_ok No adjust_gradient Adjust Gradient Slope optimize_lc->adjust_gradient change_column Change Stationary Phase consider_is Consider Alternative Internal Standard change_column->consider_is If co-elution not achieved change_column->end_ok Co-elution Achieved consider_is->end_ok Co-elution Achieved end_not_ok Consult Further Expertise consider_is->end_not_ok If no alternative available adjust_temp Modify Column Temperature adjust_gradient->adjust_temp adjust_mobile_phase Alter Mobile Phase Composition adjust_temp->adjust_mobile_phase adjust_mobile_phase->change_column If co-elution not achieved adjust_mobile_phase->end_ok Co-elution Achieved

Caption: A flowchart outlining the troubleshooting steps for resolving co-elution problems.

Deuterium_Isotope_Effect Impact of Deuterium Isotope Effect on Chromatography cluster_ideal Ideal Scenario: Perfect Co-elution cluster_reality Reality: Deuterium Isotope Effect ideal_peak Analyte and Deuterated Standard Elute at the Same Time ideal_chromatogram Single, Symmetrical Peak in Overlaid Chromatograms ideal_peak->ideal_chromatogram isotope_effect Deuterium Substitution (Heavier Isotope) physicochemical_change Slight Change in Physicochemical Properties isotope_effect->physicochemical_change retention_shift Different Retention Times physicochemical_change->retention_shift real_chromatogram Two Separated Peaks in Overlaid Chromatograms retention_shift->real_chromatogram cause Cause cause->isotope_effect effect Effect effect->real_chromatogram

Caption: Diagram illustrating the deuterium isotope effect leading to chromatographic separation.

References

Calibration curve nonlinearity in metoprolol assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve nonlinearity in metoprolol (B1676517) assays.

Troubleshooting Guide

Issue: The calibration curve for my metoprolol assay is nonlinear, especially at higher concentrations.

This is a common observation in bioanalytical methods. The following guide provides a systematic approach to identify and resolve the root cause of the nonlinearity.

Q1: What are the most common causes of a nonlinear calibration curve in a metoprolol LC-MS/MS assay?

Nonlinearity in LC-MS/MS calibration curves for metoprolol can stem from several factors, which can be broadly categorized as instrumental effects or matrix-related issues. The most frequent causes include:

  • Detector Saturation: At high metoprolol concentrations, the mass spectrometer's detector can become overwhelmed with ions, leading to a plateau in the signal and a nonlinear response.[1][2] This is often characterized by flat-topped peaks for the high concentration standards.[3]

  • Ion Source Saturation: Similar to detector saturation, the ion source's capacity to generate ions can be exceeded at high analyte concentrations, resulting in a nonlinear response.[3][4] This can occur when there is a high concentration of analyte and other compounds eluting at the same time.[4][5]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the ionization of metoprolol and/or its internal standard, leading to either ion suppression or enhancement.[3][6][7] This can cause a deviation from linearity, particularly if the effect is not consistent across the concentration range.

  • Inappropriate Internal Standard (IS) Concentration or Function: An internal standard concentration that is too high or too low relative to the analyte can contribute to nonlinearity.[3] Additionally, if the IS is not a stable isotope-labeled version of metoprolol, it may not adequately compensate for matrix effects or variability in extraction and ionization.

  • Suboptimal Chromatographic Conditions: Poor peak shape, such as tailing or fronting, can affect the accuracy of peak integration and contribute to a nonlinear response.[8] This can be caused by issues with the mobile phase, column, or sample solvent.

  • Sample Preparation Issues: Inconsistent extraction recovery across the calibration range can also lead to nonlinearity.

Q2: How can I determine if detector or ion source saturation is the cause of nonlinearity?

To investigate saturation effects, you can perform the following steps:

  • Visually Inspect Peak Shapes: Examine the chromatograms of your highest concentration standards. If the peaks appear flattened or "flat-topped," it is a strong indication of detector saturation.[3]

  • Dilute High Concentration Standards: Prepare dilutions of your highest concentration standards that fall within the linear portion of the curve. If the back-calculated concentrations of the diluted standards are accurate, it confirms that saturation is occurring at the higher concentrations.[3]

  • Reduce Sample Injection Volume: Injecting a smaller volume of the high concentration standards can also alleviate saturation and restore linearity.

  • Optimize MS Detector Settings: Adjusting detector parameters, such as the detector voltage, can sometimes extend the linear dynamic range. However, this should be done with caution to avoid compromising sensitivity at the lower end of the curve.

Q3: How do I investigate and mitigate matrix effects?

Matrix effects can be a significant source of nonlinearity. Here’s how to assess and address them:

  • Post-Extraction Spike Experiment: Prepare two sets of samples. In the first set, spike the analyte and internal standard into the extracted blank matrix. In the second set, spike the analyte and internal standard into a clean solvent. A significant difference in the analyte response between the two sets indicates the presence of matrix effects.

  • Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard for metoprolol (e.g., metoprolol-d7).[9] SIL internal standards have nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix components.

  • Improve Sample Preparation: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) instead of simple protein precipitation, can help to remove interfering matrix components.

  • Optimize Chromatography: Modifying the chromatographic method to separate metoprolol from co-eluting matrix components can also reduce matrix effects.

Q4: What should I check regarding my internal standard?

If you are still observing nonlinearity after investigating saturation and matrix effects, consider the following aspects of your internal standard:

  • Concentration: The concentration of the internal standard should ideally be close to the mid-point of the calibration curve range.[3]

  • Purity and Stability: Ensure the purity of your internal standard stock solution and verify its stability under the storage and experimental conditions.[3] Degradation of the internal standard can lead to an inaccurate response ratio.

Frequently Asked Questions (FAQs)

Q5: My calibration curve is nonlinear at the lower concentrations. What could be the cause?

Nonlinearity at the lower end of the curve can be due to:

  • Adsorption: The analyte may adsorb to surfaces in the LC system or sample vials, especially at low concentrations.

  • Interference: An interfering peak from the matrix or a reagent that co-elutes with the analyte can have a more significant impact at lower concentrations.

  • Incorrect Blank Subtraction: Improper subtraction of the blank response can lead to a non-zero intercept and nonlinearity at the low end.

Q6: Is it acceptable to use a nonlinear regression model (e.g., quadratic fit) for my calibration curve?

While linear regression is preferred for its simplicity and robustness, regulatory guidelines (e.g., FDA, EMA) do permit the use of nonlinear regression models, such as a quadratic fit, provided that the model accurately describes the relationship between concentration and response.[10] It is crucial to justify the choice of the model and to demonstrate that it provides a better fit to the data than a linear model. The simplest model that adequately describes the data should be used.

Q7: What are typical linearity ranges for metoprolol assays in plasma?

Validated LC-MS/MS methods for metoprolol in human plasma have demonstrated linearity over various ranges. The appropriate range will depend on the specific application and the expected concentrations in study samples.

Quantitative Data Summary

ParameterMetoprolol Assay 1Metoprolol Assay 2Metoprolol Assay 3
Linearity Range 0.501–349.342 ng/mL[11]5–1500 ng/mL5–1000 ng/L[6][12]
Regression Model LinearLinearLinear
Correlation Coefficient (r²) > 0.99[11]> 0.990.992[6][12]
Internal Standard Not specifiedNot specifiedBisoprolol fumarate[6][12]
Matrix Human K2EDTA Plasma[11]Human PlasmaPlasma[6][12]

Experimental Protocol: Metoprolol Quantification in Human Plasma by LC-MS/MS

This protocol is a representative example and may require optimization for specific instrumentation and laboratory conditions.

1. Materials and Reagents

  • Metoprolol reference standard

  • Metoprolol-d7 (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (K2EDTA)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of metoprolol and the internal standard in methanol.

  • Working Standard Solutions: Serially dilute the metoprolol stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the internal standard stock solution to the desired concentration (e.g., 100 ng/mL) with the same diluent.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma samples (standards, quality controls, and unknowns) into microcentrifuge tubes.

  • Add 25 µL of the internal standard working solution to each tube (except for blank samples).

  • Add 300 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • LC System: A suitable UHPLC or HPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to achieve good separation and peak shape.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Metoprolol: m/z 268.2 → 116.1

    • Metoprolol-d7: m/z 275.2 → 123.1

    • (Note: These transitions may need to be optimized for your specific instrument.)

5. Data Analysis

  • Integrate the peak areas for metoprolol and the internal standard.

  • Calculate the peak area ratio (metoprolol/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.

  • Determine the concentration of metoprolol in the unknown samples from the calibration curve.

Visualizations

Troubleshooting_Workflow start Nonlinear Calibration Curve Observed check_saturation Step 1: Investigate Detector/Ion Source Saturation start->check_saturation saturation_q Are high concentration peaks flat-topped or do diluted high standards become linear? check_saturation->saturation_q saturation_yes Yes saturation_q->saturation_yes Yes saturation_no No saturation_q->saturation_no No saturation_solution Action: Reduce injection volume, dilute samples, or adjust detector settings. saturation_yes->saturation_solution check_matrix Step 2: Evaluate Matrix Effects saturation_no->check_matrix matrix_q Is there a significant difference between matrix-matched and solvent-based curves? check_matrix->matrix_q matrix_yes Yes matrix_q->matrix_yes Yes matrix_no No matrix_q->matrix_no No matrix_solution Action: Use a stable isotope-labeled IS, improve sample cleanup, or optimize chromatography. matrix_yes->matrix_solution check_is Step 3: Verify Internal Standard matrix_no->check_is is_q Is the IS concentration appropriate and is it stable? check_is->is_q is_yes Yes is_q->is_yes Yes is_no No is_q->is_no No review_chrom Step 4: Review Chromatography is_yes->review_chrom is_solution Action: Adjust IS concentration, check purity and stability. is_no->is_solution chrom_q Is peak shape acceptable (e.g., no significant tailing)? review_chrom->chrom_q chrom_yes Yes chrom_q->chrom_yes Yes chrom_no No chrom_q->chrom_no No end Linearity Achieved chrom_yes->end chrom_solution Action: Optimize mobile phase, check column, and sample solvent. chrom_no->chrom_solution

Caption: Troubleshooting workflow for nonlinear calibration curves.

Experimental_Workflow cluster_sample_prep Sample Preparation Steps prep_solutions 1. Prepare Stock & Working Solutions sample_prep 2. Sample Preparation (Protein Precipitation) prep_solutions->sample_prep add_is Add Internal Standard precipitate Add Acetonitrile & Vortex add_is->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms_analysis 3. LC-MS/MS Analysis transfer->lcms_analysis data_processing 4. Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for metoprolol bioanalysis.

References

Minimizing analytical variability with O-Desmethylmetoprolol-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Desmethylmetoprolol-d5. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on utilizing this compound to minimize analytical variability in your experiments. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in analytical methods?

A1: this compound is a deuterated analog of O-Desmethylmetoprolol and is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its key function is to correct for the variability inherent in sample preparation and analysis. Since this compound is chemically almost identical to the analyte (O-Desmethylmetoprolol), it behaves similarly during extraction, chromatography, and ionization, thus improving the accuracy and precision of the measurement.

Q2: Why is a stable isotope-labeled internal standard like this compound preferred over a structurally similar analog?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the "gold standard" for quantitative LC-MS/MS assays. This is because its physicochemical properties are very close to the analyte of interest. This similarity ensures that it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification compared to a structurally similar analog which may have different chromatographic behavior and ionization response.

Q3: What are the critical quality attributes of this compound to ensure reliable results?

A3: To ensure the reliability of your analytical data, this compound should possess high chemical and isotopic purity. High chemical purity minimizes the risk of interference from other compounds, while high isotopic purity (typically ≥98%) is crucial to prevent contribution to the analyte signal from any unlabeled O-Desmethylmetoprolol present as an impurity in the internal standard. The position of the deuterium (B1214612) labels should also be stable to prevent back-exchange with hydrogen under analytical conditions.

Troubleshooting Guides

Issue 1: Poor Precision and Accuracy in Quality Control (QC) Samples

This is a common issue that can arise from several factors. The following guide will help you systematically troubleshoot the problem.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure consistent and precise pipetting of the internal standard solution into all samples. - Verify the accuracy and precision of all volumetric equipment. - Standardize all extraction steps, including vortexing times and centrifugation speeds.
Internal Standard Instability - Check the stability of this compound in the stock solution and in the final sample matrix under the storage and handling conditions of your experiment. - Prepare fresh stock solutions and compare the results.
Matrix Effects - Evaluate matrix effects by comparing the response of this compound in neat solution versus post-extraction spiked blank matrix. - If significant matrix effects are observed, consider optimizing the sample preparation method (e.g., using a different extraction technique like solid-phase extraction) or chromatographic conditions to separate the analyte and IS from interfering matrix components.
Cross-talk between Analyte and IS - Check for any contribution of the analyte to the internal standard's mass transition and vice-versa. This can be assessed by analyzing a high concentration of the analyte without the IS, and a high concentration of the IS without the analyte. - If cross-talk is observed, optimize the MS/MS transitions to be more specific.

Logical Workflow for Troubleshooting Precision and Accuracy Issues

start Poor Precision/Accuracy Observed check_sample_prep Verify Sample Preparation Consistency start->check_sample_prep check_is_stability Assess IS Stability check_sample_prep->check_is_stability Consistent optimize_sample_prep Optimize Sample Preparation check_sample_prep->optimize_sample_prep Inconsistent evaluate_matrix_effects Evaluate Matrix Effects check_is_stability->evaluate_matrix_effects Stable resolved Issue Resolved check_is_stability->resolved Unstable (Prepare Fresh) check_crosstalk Check for Cross-talk evaluate_matrix_effects->check_crosstalk No Significant Effect optimize_chromatography Optimize Chromatography evaluate_matrix_effects->optimize_chromatography Significant Effect optimize_ms Optimize MS/MS Transitions check_crosstalk->optimize_ms Cross-talk Observed check_crosstalk->resolved No Cross-talk optimize_sample_prep->resolved optimize_chromatography->resolved optimize_ms->resolved

Troubleshooting workflow for precision and accuracy issues.

Issue 2: Chromatographic Peak Shape Issues (Tailing, Fronting, or Splitting)

Poor peak shape can negatively impact integration and, consequently, the accuracy and precision of your results.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Column Overload - Reduce the injection volume or the concentration of the sample.
Incompatible Injection Solvent - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Column Contamination or Degradation - Wash the column with a strong solvent. - If the problem persists, consider replacing the column.
Secondary Interactions with Column - Adjust the mobile phase pH or ionic strength to minimize secondary interactions.
Isotope Effect - In rare cases, the deuterium labeling in this compound can cause a slight chromatographic separation from the unlabeled analyte. This is known as the isotope effect. While usually minimal, a highly efficient chromatographic system might resolve them. If this occurs, consider slightly modifying the chromatographic conditions (e.g., gradient slope, temperature) to encourage co-elution.

Experimental Workflow for Peak Shape Optimization

start Poor Peak Shape Observed reduce_load Reduce Injection Volume/Concentration start->reduce_load check_solvent Check Injection Solvent Compatibility reduce_load->check_solvent No Improvement good_peak_shape Good Peak Shape Achieved reduce_load->good_peak_shape Improved clean_column Wash/Replace Column check_solvent->clean_column No Improvement check_solvent->good_peak_shape Improved adjust_mobile_phase Adjust Mobile Phase (pH, Ionic Strength) clean_column->adjust_mobile_phase No Improvement clean_column->good_peak_shape Improved adjust_mobile_phase->good_peak_shape Improved

Workflow for troubleshooting poor chromatographic peak shape.

Experimental Protocols

Representative Bioanalytical Method for O-Desmethylmetoprolol in Human Plasma

This protocol provides a general framework. Optimization may be required for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma sample, standard, or quality control, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) (or methanol) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Inject 5 µL onto the LC-MS/MS system.

2. Liquid Chromatography Conditions

Parameter Condition
Column C18, 50 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.
Column Temperature 40°C

3. Mass Spectrometry Conditions

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions O-Desmethylmetoprolol: Optimize for your instrument this compound: Optimize for your instrument
Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas Medium

Data Presentation

Table 1: Representative Method Validation Data for O-Desmethylmetoprolol Analysis

The following table summarizes typical performance data for a validated LC-MS/MS method for O-Desmethylmetoprolol using this compound as an internal standard. Actual results may vary depending on the specific method and laboratory.

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) S/N > 10, Precision < 20%, Accuracy ±20%0.5 ng/mL
Intra-day Precision (%CV) ≤ 15%< 10%
Inter-day Precision (%CV) ≤ 15%< 12%
Intra-day Accuracy (%Bias) ± 15%-5% to +8%
Inter-day Accuracy (%Bias) ± 15%-7% to +10%
Recovery (%) Consistent and reproducible85 - 95%
Matrix Effect (%) CV ≤ 15%< 10%
Table 2: Stability of O-Desmethylmetoprolol in Human Plasma
Condition Duration Stability (% of initial concentration)
Bench-top 6 hours at room temperature95 - 105%
Autosampler 24 hours at 4°C93 - 103%
Freeze-thaw Cycles 3 cycles96 - 104%
Long-term Storage 30 days at -80°C94 - 106%

Technical Support Center: Internal Standard Purity in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the impact of internal standard (IS) purity on quantitative accuracy in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is its purity important?

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls in an analysis. It is used to correct for variability during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantitative results.[1][2][3] The purity of the IS is critical because impurities can interfere with the measurement of the target analyte, leading to inaccurate quantification.[4][5]

Q2: What are the most common impurities in an internal standard?

For stable isotope-labeled (SIL) internal standards, which are frequently used in mass spectrometry-based bioanalysis, the most common impurity is the presence of the unlabeled analyte itself.[5][6] This can occur during the synthesis of the deuterated IS.[6] Other potential impurities can include structurally related compounds or residual starting materials from the synthesis process.[4]

Q3: How can an impure internal standard affect my quantitative results?

An impure IS can lead to several issues:

  • Overestimation of the Analyte: If the IS contains the unlabeled analyte, it will contribute to the analyte's signal, leading to artificially inflated concentration values, especially at the lower limit of quantification (LLOQ).[5][6]

  • Non-linear Calibration Curves: The constant contribution of the unlabeled analyte from the IS can cause the calibration curve to become non-linear.[1][4]

  • Inaccurate Assay Validation: The presence of impurities can cause the quality control samples to fail acceptance criteria, impacting the reliability of the bioanalytical method.[6]

  • Method Development Challenges: Significant time can be lost during method development trying to identify the source of interference, which may ultimately be traced back to an impure IS.[4]

Q4: What are the regulatory guidelines regarding internal standard purity and interference?

Regulatory bodies like the ICH provide guidelines for bioanalytical method validation. According to the ICH M10 guidelines, the potential for cross-interference between the analyte and the internal standard should be evaluated. The acceptable thresholds are:

  • The contribution of the IS to the analyte signal should be ≤ 20% of the analyte response at the Lower Limit of Quantification (LLOQ).[1]

  • The contribution of the analyte to the IS signal should be ≤ 5% of the IS response in blank samples.[1]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting issues that may arise from impure internal standards.

Scenario 1: You observe a significant signal for your analyte in blank samples (containing only the internal standard).

This is a strong indication that your internal standard may be contaminated with the unlabeled analyte.

Troubleshooting Workflow

G start Analyte signal detected in blank + IS sample check_purity Assess IS Purity: Analyze a high concentration solution of the IS alone. start->check_purity impurity_detected Is unlabeled analyte detected? check_purity->impurity_detected quantify_contribution Quantify the contribution of the impurity to the analyte signal at LLOQ. impurity_detected->quantify_contribution Yes no_impurity Investigate other sources of contamination (e.g., carryover, contaminated solvent). impurity_detected->no_impurity No acceptance_criteria Is contribution ≤ 20% of LLOQ response? quantify_contribution->acceptance_criteria proceed Proceed with caution. Document the contribution. acceptance_criteria->proceed Yes remediate Remediation required acceptance_criteria->remediate No options Options: 1. Decrease IS concentration. 2. Source a higher purity IS. 3. Use a different (analog) IS. 4. Re-purify the current IS. remediate->options

Caption: Troubleshooting workflow for analyte signal in blank samples.

Scenario 2: Your calibration curve is non-linear, particularly at the low end.

While other factors can cause non-linearity, an impure IS is a potential cause. The constant contribution from the IS has a more significant relative impact at lower analyte concentrations.

Logical Relationship Diagram

G cluster_cause Potential Cause cluster_effect Observed Effect Impure_IS Impure IS contains unlabeled analyte Constant_Contribution Constant signal contribution to analyte at all levels Impure_IS->Constant_Contribution LLOQ_Impact Greater relative impact at LLOQ Constant_Contribution->LLOQ_Impact Non_Linearity Non-linear calibration curve LLOQ_Impact->Non_Linearity

Caption: Impact of impure internal standard on calibration curve linearity.

Experimental Protocols

Protocol 1: Assessment of Internal Standard Purity

Objective: To determine the presence and relative amount of unlabeled analyte in a stable isotope-labeled internal standard.

Methodology:

  • Prepare a High-Concentration IS Solution: Dissolve the internal standard in a suitable solvent to create a concentrated solution (e.g., 10-100 µg/mL).

  • LC-MS/MS Analysis: Analyze this solution using the established LC-MS/MS method for your analyte.

  • Monitor Transitions: Monitor both the mass transition for the internal standard and the mass transition for the unlabeled analyte.

  • Data Analysis:

    • Integrate the peak area for the unlabeled analyte and the internal standard.

    • Calculate the percentage contribution of the unlabeled analyte signal relative to the internal standard signal. This provides an estimate of the isotopic impurity.[7]

Protocol 2: Evaluating the Impact of IS Impurity on the Assay

Objective: To quantify the contribution of the IS to the analyte signal at the LLOQ, as per regulatory guidelines.

Methodology:

  • Prepare Samples:

    • Blank + IS: Prepare a blank matrix sample spiked only with the internal standard at the concentration used in the assay.

    • LLOQ Sample: Prepare a blank matrix sample spiked with the analyte at the LLOQ concentration and with the internal standard at the assay concentration.

  • Analyze Samples: Analyze a statistically relevant number of replicates (e.g., n=6) of both the "Blank + IS" and "LLOQ" samples.[6]

  • Calculate Contribution:

    • Measure the mean peak area of the analyte in the "Blank + IS" samples.

    • Measure the mean peak area of the analyte in the "LLOQ" samples.

    • Calculate the percentage contribution using the formula: (Mean Analyte Area in Blank+IS / Mean Analyte Area in LLOQ) * 100

  • Compare to Acceptance Criteria: The result should be compared to the acceptance limit (e.g., ≤ 20%).[1]

Data Presentation

Table 1: Acceptance Criteria for Internal Standard Interference (Based on ICH M10)

Type of Interference Sample for Evaluation Acceptance Limit
IS contribution to AnalyteBlank Matrix + ISResponse should be ≤ 20% of the analyte response at LLOQ
Analyte contribution to ISBlank Matrix + Analyte at ULOQ*Response should be ≤ 5% of the IS response

*ULOQ: Upper Limit of Quantification

Table 2: Example Data from an IS Purity Assessment

Sample ID Analyte Peak Area IS Peak Area Analyte Contribution (%) Pass/Fail (≤ 20%)
LLOQ Replicate 15,2501,050,000
LLOQ Replicate 25,5001,100,000
Mean LLOQ Area 5,375
Blank+IS Replicate 19501,075,000
Blank+IS Replicate 21,0501,115,000
Mean Blank+IS Area 1,000 18.6% Pass

References

Validation & Comparative

A Comparative Guide to Deuterated vs. ¹³C-Labeled Internal Standards for Metoprolol Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of metoprolol (B1676517), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of deuterated and ¹³C-labeled internal standards for the bioanalysis of metoprolol using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

The primary distinction between deuterated and ¹³C-labeled internal standards lies in the "isotope effect." The larger relative mass difference between deuterium (B1214612) and hydrogen can lead to slight changes in the molecule's physicochemical properties, which is not as pronounced with the substitution of ¹²C with ¹³C.[3][4] This can manifest in several ways that impact analytical accuracy.

FeatureDeuterated Internal Standard (e.g., Metoprolol-d7)¹³C-Labeled Internal Standard (e.g., Metoprolol-¹³Cₓ)Significance for Metoprolol Analysis
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting earlier than the unlabeled analyte.[5]Expected to co-elute perfectly with the unlabeled analyte.[3][4]Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A shift in retention time can lead to the internal standard experiencing a different degree of ion suppression or enhancement than metoprolol, resulting in quantification errors.[6][7]
Matrix Effect Compensation Can be less effective if chromatographic separation occurs, as the internal standard and analyte are exposed to different matrix components at the point of ionization.[6][8]Provides more reliable compensation for matrix effects due to identical chromatographic behavior and ionization characteristics.[3][4]Biological matrices like plasma are complex and prone to causing ion suppression. An internal standard that perfectly mimics the analyte's behavior in the presence of these matrix components is essential for accurate and precise quantification of metoprolol.
Isotopic Stability Generally high, but a theoretical potential for back-exchange of deuterium with hydrogen exists, depending on the position of the labels and storage conditions.[2][9]High, as carbon-carbon bonds are stable, preventing the loss or exchange of the ¹³C label under typical analytical conditions.[9]Isotopic instability can lead to a biased quantification of metoprolol. While modern deuterated standards are generally stable, ¹³C-labeling offers a higher degree of confidence in the integrity of the internal standard.
Availability and Cost More commonly available and generally less expensive.Less commonly available for many compounds and often more expensive to synthesize.The choice may be influenced by budget and the availability of a ¹³C-labeled metoprolol standard.

Experimental Protocols

While a direct comparative study using both types of internal standards for metoprolol is not available, the following is a representative experimental protocol for the quantification of metoprolol in human plasma using a deuterated internal standard (Metoprolol-d7), adapted from published methods.[10][11][12]

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., Metoprolol-d7 at 100 ng/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: A suitable gradient to separate metoprolol from endogenous interferences (e.g., 5% B to 95% B over 3 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Metoprolol: m/z 268.2 → 116.1

      • Metoprolol-d7: m/z 275.2 → 123.1

    • Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizing the Workflow and Mechanism of Action

To further clarify the experimental process and the biological context of metoprolol, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Spike with Internal Standard (Metoprolol-d7 or Metoprolol-¹³C) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography (Separation on C18 column) reconstitute->lc ms Tandem Mass Spectrometry (Detection by MRM) lc->ms quant Quantification (Peak Area Ratio of Metoprolol/IS) ms->quant

A typical bioanalytical workflow for the quantification of metoprolol in human plasma.

metoprolol_moa cluster_cell Cardiomyocyte beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein beta1_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates ca_channel L-type Ca²⁺ Channel pka->ca_channel Phosphorylates calcium Ca²⁺ Influx ca_channel->calcium response Increased Heart Rate & Contractility calcium->response norepinephrine Norepinephrine (Agonist) norepinephrine->beta1_receptor Binds & Activates metoprolol Metoprolol (Antagonist) metoprolol->beta1_receptor Binds & Blocks

Signaling pathway of the β1-adrenergic receptor and the antagonistic action of metoprolol.

Conclusion

For the bioanalysis of metoprolol, both deuterated and ¹³C-labeled internal standards can be employed. However, based on fundamental principles of isotope effects, a ¹³C-labeled internal standard is theoretically superior.[3][4] It is expected to provide more accurate and precise data by ensuring perfect co-elution with the unlabeled analyte, thereby offering more effective compensation for matrix effects.[3][4][5] While deuterated internal standards like metoprolol-d7 are widely used and can provide reliable results with proper method validation, they carry a higher risk of chromatographic shifts that may compromise data accuracy.[6][7][8] The choice between the two will ultimately depend on the specific requirements of the study, the availability of the standards, and budgetary considerations. For regulated bioanalysis and studies demanding the highest level of accuracy, a ¹³C-labeled internal standard for metoprolol would be the preferred choice.

References

Navigating the Analytical Maze: A Comparative Guide to O-Desmethylmetoprolol-d5 Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Performance Under the Microscope: A Quantitative Comparison

The following tables summarize the performance characteristics of various LC-MS/MS assays for the quantification of O-Desmethylmetoprolol in biological matrices. It is important to note the different internal standards employed in these studies, as this can influence assay performance.

Table 1: Assay Performance for O-Desmethylmetoprolol Quantification in Human Plasma

ParameterMethod 1
Internal Standard Chlorpropamide
Linearity Range (ng/mL) 2 - 500
Lower Limit of Quantification (LLOQ) (ng/mL) 2
Intra-day Precision (%CV) ≤ 13.2
Inter-day Precision (%CV) ≤ 13.2
Intra-day Accuracy (%) 89.1 - 110
Inter-day Accuracy (%) 89.1 - 110
Reference [1]

Table 2: Assay Performance for O-Desmethylmetoprolol Quantification in Rat Plasma

ParameterMethod 2
Internal Standard Not Specified
Linearity Range (ng/mL) 1.95 - 4000
Lower Limit of Quantification (LLOQ) (ng/mL) 1.95
Intra-day Precision (%CV) Not Reported
Inter-day Precision (%CV) Not Reported
Intra-day Accuracy (%) Not Reported
Inter-day Accuracy (%) Not Reported
Reference [2]

The "Gold Standard" Advantage: Why Deuterated Internal Standards Matter

While the presented data showcases robust methods, the use of a stable isotope-labeled internal standard like O-Desmethylmetoprolol-d5 is highly recommended for achieving the highest level of accuracy and precision in bioanalytical assays. Deuterated standards have nearly identical physicochemical properties to the analyte of interest. This ensures they behave similarly during extraction, chromatography, and ionization, effectively compensating for any variability in these steps and minimizing matrix effects.

A Glimpse into the Metabolic Journey of Metoprolol (B1676517)

The following diagram illustrates the primary metabolic pathways of metoprolol, highlighting the formation of O-Desmethylmetoprolol.

Metabolic Pathway of Metoprolol Metoprolol Metoprolol alpha_Hydroxymetoprolol alpha_Hydroxymetoprolol Metoprolol->alpha_Hydroxymetoprolol CYP2D6 (alpha-hydroxylation) O_Desmethylmetoprolol O_Desmethylmetoprolol Metoprolol->O_Desmethylmetoprolol CYP2D6 (O-demethylation) N_Dealkylated_Metoprolol N_Dealkylated_Metoprolol Metoprolol->N_Dealkylated_Metoprolol (N-dealkylation) Bioanalytical Workflow for O-Desmethylmetoprolol cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (e.g., this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation Liquid Chromatography Separation Supernatant_Collection->LC_Separation MS_Detection Tandem Mass Spectrometry Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

References

Determining the Limit of Quantification for O-desmethylmetoprolol in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the limit of quantification (LOQ) for drug metabolites like O-desmethylmetoprolol in plasma is critical for pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of different analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

Comparative Analysis of Analytical Methods

The quantification of O-desmethylmetoprolol in plasma is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) with fluorescence detection. The performance of these methods varies in terms of sensitivity, linearity, and precision. A summary of key performance parameters from published studies is presented in the table below.

Analytical MethodLimit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Precision (%CV)Accuracy (%)
LC-MS/MS Method 122-500≤ 13.289.1-110
LC-MS/MS Method 21.951.95-4000Not ReportedNot Reported
HPLC-FLD2.52.5-300Not ReportedNot Reported

As evidenced by the data, LC-MS/MS methods generally offer a lower LOQ, indicating higher sensitivity, which is crucial when dealing with low concentrations of metabolites.

Experimental Protocol for LOQ Determination using LC-MS/MS

This section outlines a typical experimental protocol for determining the LOQ of O-desmethylmetoprolol in plasma using LC-MS/MS, based on established methodologies.[1][2]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add a known concentration of an internal standard (e.g., a deuterated analog of the analyte).

  • Add 150 µL of a protein precipitation agent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions

  • Column: A C18 or a similar reverse-phase column is typically used for separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is employed.

  • Flow Rate: A flow rate in the range of 0.2-0.4 mL/min is commonly used.

  • Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected into the LC system.

3. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is generally used for O-desmethylmetoprolol.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

  • Ion Transitions: The specific m/z transitions for O-desmethylmetoprolol and the internal standard need to be optimized.

4. LOQ Determination

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of O-desmethylmetoprolol, including concentrations at the expected LOQ.

  • Analyze the calibration standards and quality control (QC) samples at the presumed LOQ.

  • The LOQ is defined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. Typically, the precision (%CV) should be ≤ 20% and the accuracy should be within 80-120%.

Workflow for LOQ Determination

The following diagram illustrates the general workflow for determining the limit of quantification of O-desmethylmetoprolol in plasma.

LOQ_Determination_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Evaluation plasma_sample Plasma Sample Spiking protein_precipitation Protein Precipitation plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve loq_evaluation LOQ Evaluation (Precision & Accuracy) calibration_curve->loq_evaluation

Workflow for Determining the Limit of Quantification.

This guide provides a foundational understanding of the methodologies available for determining the LOQ of O-desmethylmetoprolol in plasma. The choice of method will ultimately depend on the specific requirements of the study, including the required sensitivity, available instrumentation, and throughput needs.

References

Robustness Under Scrutiny: A Comparative Analysis of Two LC-MS/MS Methods for Metoprolol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of the stability and reliability of two distinct analytical methods for the quantification of the beta-blocker metoprolol (B1676517) in human plasma. This guide provides researchers, scientists, and drug development professionals with essential experimental data and protocols for assessing method robustness, a critical component of regulatory compliance and reliable bioanalysis.

The robustness of an analytical method is a cornerstone of its validity, ensuring that minor, deliberate variations in method parameters do not significantly impact the accuracy and precision of the results. This guide presents a comparative robustness study of two hypothetical Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, Method A and Method B, for the determination of metoprolol in human plasma. The findings underscore the importance of systematic robustness testing in method validation.

Experimental Protocols

The robustness of each method was evaluated by introducing small, deliberate changes to key chromatographic and mass spectrometric parameters. The standard procedure involved the analysis of six replicates of quality control (QC) samples at a low concentration (15 ng/mL) and a high concentration (250 ng/mL) of metoprolol. The critical parameters investigated were the percentage of organic modifier in the mobile phase, the mobile phase flow rate, and the column temperature.

Sample Preparation: Human plasma samples (100 µL) were spiked with metoprolol and an internal standard (Metoprolol-d7). Protein precipitation was performed by adding 300 µL of acetonitrile (B52724). After vortexing and centrifugation, the supernatant was diluted with water prior to injection into the LC-MS/MS system.

Nominal Chromatographic and Mass Spectrometric Conditions:

ParameterMethod AMethod B
LC Column C18, 2.1 x 50 mm, 3.5 µmPhenyl-Hexyl, 2.1 x 50 mm, 3.5 µm
Mobile Phase 0.1% Formic acid in Water (A) and Acetonitrile (B)0.1% Formic acid in Water (A) and Methanol (B)
Gradient 20-80% B in 3 min30-90% B in 3 min
Flow Rate 0.4 mL/min0.5 mL/min
Column Temp. 40°C45°C
Injection Vol. 5 µL5 µL
Ionization ESI PositiveESI Positive
MRM Transition 268.2 -> 116.1268.2 -> 116.1
Internal Std. Metoprolol-d7 (275.2 -> 123.1)Metoprolol-d7 (275.2 -> 123.1)

Robustness Testing Design:

For each method, the following parameters were varied from their nominal conditions:

  • Organic Modifier in Mobile Phase: ± 2% of the initial concentration

  • Flow Rate: ± 0.05 mL/min

  • Column Temperature: ± 5°C

The impact of these variations on retention time, peak area, and signal-to-noise (S/N) ratio was evaluated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_robustness Robustness Parameter Variation cluster_data Data Evaluation Plasma Human Plasma Spiking PP Protein Precipitation Plasma->PP Dilute Dilution PP->Dilute Inject Injection Dilute->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS MP Mobile Phase Composition LC->MP FR Flow Rate LC->FR Temp Column Temperature LC->Temp RT Retention Time MS->RT PA Peak Area MS->PA SN S/N Ratio MS->SN

Figure 1. Experimental workflow for the robustness testing of the LC-MS/MS method for metoprolol.

Comparative Data Analysis

The results of the robustness testing for Method A and Method B are summarized in the tables below. The data represents the mean and relative standard deviation (%RSD) of six replicate injections for the high QC samples (250 ng/mL).

Table 1: Robustness Testing Results for Method A

Parameter VariationRetention Time (min)Peak Area (arbitrary units)S/N Ratio
Nominal 1.85 (0.8% RSD)1,250,000 (2.1% RSD)850 (3.5% RSD)
Organic -2% 1.92 (0.9% RSD)1,235,000 (2.5% RSD)830 (3.8% RSD)
Organic +2% 1.78 (0.7% RSD)1,265,000 (2.3% RSD)860 (3.2% RSD)
Flow Rate -0.05 mL/min 1.98 (1.1% RSD)1,280,000 (2.8% RSD)870 (4.1% RSD)
Flow Rate +0.05 mL/min 1.74 (1.0% RSD)1,220,000 (2.6% RSD)820 (3.9% RSD)
Column Temp. -5°C 1.88 (0.8% RSD)1,240,000 (2.4% RSD)840 (3.6% RSD)
Column Temp. +5°C 1.82 (0.7% RSD)1,260,000 (2.2% RSD)855 (3.4% RSD)

Table 2: Robustness Testing Results for Method B

Parameter VariationRetention Time (min)Peak Area (arbitrary units)S/N Ratio
Nominal 2.10 (0.7% RSD)1,100,000 (2.5% RSD)750 (4.0% RSD)
Organic -2% 2.25 (1.5% RSD)950,000 (5.8% RSD)650 (8.2% RSD)
Organic +2% 1.95 (1.2% RSD)1,150,000 (3.1% RSD)780 (4.5% RSD)
Flow Rate -0.05 mL/min 2.21 (0.9% RSD)1,120,000 (2.9% RSD)760 (4.3% RSD)
Flow Rate +0.05 mL/min 2.00 (0.8% RSD)1,080,000 (2.7% RSD)740 (4.1% RSD)
Column Temp. -5°C 2.15 (0.7% RSD)1,090,000 (2.6% RSD)745 (4.2% RSD)
Column Temp. +5°C 2.05 (0.6% RSD)1,110,000 (2.4% RSD)755 (3.9% RSD)

Discussion of Results

Based on the experimental data, Method A demonstrates superior robustness compared to Method B. For Method A, the deliberate variations in mobile phase composition, flow rate, and column temperature resulted in minimal changes in retention time, peak area, and signal-to-noise ratio, with all %RSD values remaining well within acceptable limits (typically <15%).

In contrast, Method B showed a significant sensitivity to changes in the mobile phase composition. A 2% decrease in the organic modifier led to a notable decrease in peak area and signal-to-noise ratio, with the %RSD for these parameters exceeding 5%. This suggests that Method B is less reliable under minor variations and may require stricter operational controls.

G cluster_params Robustness Parameters cluster_responses Performance Metrics MP Mobile Phase Composition RT Retention Time MP->RT affects PA Peak Area MP->PA affects SN S/N Ratio MP->SN affects FR Flow Rate FR->RT affects FR->PA affects Temp Column Temperature Temp->RT affects Method LC-MS/MS Method (Method A vs. Method B) Method->MP Method->FR Method->Temp

Figure 2. Logical relationship of parameters evaluated in the robustness testing.

Conclusion

This comparative guide highlights the critical nature of robustness testing in the validation of LC-MS/MS methods. Method A, with its C18 stationary phase and acetonitrile as the organic modifier, proved to be more robust against small variations in key parameters compared to Method B, which utilized a Phenyl-Hexyl column and methanol. For researchers and scientists in drug development, these findings emphasize the need for a thorough evaluation of method parameters to ensure the long-term reliability and transferability of analytical methods. The detailed protocols and data presented herein provide a practical framework for conducting such robustness studies.

A Comparative Guide to the Extraction of Metoprolol and its Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metoprolol (B1676517) and its metabolites is critical for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. The choice of extraction method from biological matrices is a pivotal step that significantly influences the reliability and efficiency of the analysis. This guide provides a comparative overview of the most common extraction techniques, supported by experimental data and detailed protocols.

Metoprolol, a widely prescribed beta-blocker, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 enzyme CYP2D6.[1][2][3] The main metabolic pathways include O-demethylation, α-hydroxylation, and N-dealkylation, leading to the formation of key metabolites such as O-demethylmetoprolol, α-hydroxymetoprolol, and metoprolol acid.[1][4][5] The accurate measurement of both the parent drug and its metabolites is crucial for a comprehensive understanding of its pharmacological profile.

This guide focuses on a comparative analysis of Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE), providing insights into their performance based on recovery rates, limits of detection (LOD), and limits of quantification (LOQ).

Comparative Performance of Extraction Methods

The selection of an appropriate extraction method depends on various factors, including the nature of the biological matrix (e.g., plasma, urine), the required sensitivity, sample throughput, and cost-effectiveness. The following table summarizes the quantitative performance of different extraction methods for metoprolol and its metabolites based on published data.

Extraction MethodAnalyte(s)MatrixRecovery (%)LOD (ng/mL)LOQ (ng/mL)Reference(s)
Solid-Phase Extraction (SPE) MetoprololPlasma73.0 ± 20.5-2.4[6]
(S)- & (R)-MetoprololPlasma>94--[7]
MetoprololUrine-30-[8]
MetoprololPlasma87.41.25-[9]
Liquid-Liquid Extraction (LLE) MetoprololPlasma95.6 ± 1.531.03.0[10]
MetoprololUrine96.4 ± 1.751.55.0[10]
Metoprolol & MetabolitesPlasma---[11]
MetoprololPlasma87.32±3.21 - 90.11±3.64-1[7]
Dispersive Liquid-Liquid Microextraction (DLLME) MetoprololPlasma & Urine---[12]
Hollow Fiber Liquid-Phase Microextraction (HF-LPME) Metoprolol SuccinateUrine94-13.02 (µg/L)
Supercritical Fluid Extraction (SFE) coupled with SPE MetoprololUrine-30-[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for the key extraction methods discussed.

Solid-Phase Extraction (SPE) Protocol for Metoprolol in Human Plasma

This protocol is a generalized representation based on common practices.

  • Sample Pre-treatment: To 500 µL of plasma, add an internal standard.[6]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute metoprolol and its metabolites with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for chromatographic analysis.

Liquid-Liquid Extraction (LLE) Protocol for Metoprolol in Human Plasma and Urine

This protocol provides a general workflow for LLE.

  • Sample Preparation: To 0.5 mL of plasma or urine, add an internal standard.[10]

  • pH Adjustment: Adjust the sample pH to basic conditions (e.g., using ammonium (B1175870) hydroxide).

  • Extraction: Add 3 mL of an organic solvent (e.g., a mixture of ethyl acetate (B1210297) and diethyl ether), vortex for 1 minute, and centrifuge to separate the layers.[11]

  • Organic Phase Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase for analysis.[10]

Supercritical Fluid Extraction (SFE)

SFE is a less common method for routine bioanalysis of metoprolol but offers advantages in terms of using environmentally friendly solvents. It is often coupled with SPE for liquid samples.[8]

  • Sample Adsorption: The biological sample (e.g., urine) is first passed through an SPE disk to adsorb the analytes.

  • Derivatization (if necessary): For some compounds, derivatization may be required to improve their solubility in supercritical CO2.[8]

  • Extraction: The SPE disk is placed in the SFE cell, and supercritical CO2, sometimes with a modifier like methanol, is passed through the cell to extract the analytes.

  • Collection: The extracted analytes are collected by depressurizing the supercritical fluid into a collection solvent or onto a solid trap.

Visualizing the Processes

To better understand the relationships and workflows, the following diagrams have been generated.

Metoprolol_Metabolism Metoprolol Metoprolol O_Demethylmetoprolol O-Demethylmetoprolol Metoprolol->O_Demethylmetoprolol CYP2D6 (major) CYP3A4, CYP2B6, CYP2C9 (minor) Alpha_Hydroxymetoprolol α-Hydroxymetoprolol Metoprolol->Alpha_Hydroxymetoprolol CYP2D6 (major) CYP3A4 (minor) N_Deisopropylmetoprolol N-Deisopropylmetoprolol Metoprolol->N_Deisopropylmetoprolol CYP2D6, CYP3A4, CYP2B6, CYP2C9 Metoprolol_Acid Metoprolol Acid O_Demethylmetoprolol->Metoprolol_Acid Oxidation

Metabolic pathway of metoprolol.

Extraction_Workflows cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) SPE_Sample Sample Pre-treatment SPE_Condition Cartridge Conditioning SPE_Sample->SPE_Condition SPE_Load Sample Loading SPE_Condition->SPE_Load SPE_Wash Washing SPE_Load->SPE_Wash SPE_Elute Elution SPE_Wash->SPE_Elute SPE_Analyze Analysis SPE_Elute->SPE_Analyze LLE_Sample Sample Preparation LLE_Extract Liquid-Liquid Extraction LLE_Sample->LLE_Extract LLE_Separate Phase Separation LLE_Extract->LLE_Separate LLE_Collect Collect Organic Phase LLE_Separate->LLE_Collect LLE_Evaporate Evaporation & Reconstitution LLE_Collect->LLE_Evaporate LLE_Analyze Analysis LLE_Evaporate->LLE_Analyze

References

A Guide to Inter-Laboratory Cross-Validation of Analytical Methods: Ensuring Consistency and Reliability in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to ensure consistent and reliable analytical results across different laboratories is paramount. Inter-laboratory cross-validation, often referred to as analytical method transfer, is a critical process that qualifies a receiving laboratory to use an analytical method developed by a transferring laboratory.[1] The primary objective is to demonstrate that the receiving laboratory can achieve comparable performance in terms of accuracy, precision, and reliability.[1][2] This guide provides a comprehensive overview of the methodologies, data presentation, and key considerations for successful inter-laboratory cross-validation, supported by detailed experimental protocols and visual workflows.

This process is a regulatory requirement and is crucial for maintaining data integrity throughout the drug development lifecycle, especially when transferring methods from research and development to quality control, or between different manufacturing sites.[3][4][5]

Comparative Approaches to Method Transfer

There are several strategies for conducting an analytical method transfer, with the choice depending on factors such as the complexity of the method, the experience of the receiving laboratory, and regulatory requirements.[6] The most common approaches include:

  • Comparative Testing: This is the most frequently used approach where both the transferring (originating) and receiving laboratories analyze the same set of characterized samples.[1][3] The results are then statistically compared to determine if they are equivalent.[6] This method is suitable for established and validated methods when the laboratories have similar capabilities.[1]

  • Co-validation: In this approach, analysts from both the transferring and receiving laboratories participate in the validation of the analytical method simultaneously.[1][6] This collaborative strategy is often employed for new or significantly revised methods that need to be established at multiple sites.[1]

  • Revalidation: The receiving laboratory conducts a full or partial revalidation of the analytical method according to established guidelines such as ICH Q2(R1).[1][7] This is typically necessary when there are significant differences in the laboratory environments or equipment between the two sites.[1]

  • Transfer Waiver: In certain situations, a formal transfer process can be waived. This is justifiable when the receiving laboratory is already familiar with the method, the method is simple, or the new user is already proficient. A strong justification with supporting data is required.[1]

Data Presentation for Inter-Laboratory Comparison

Clear and concise data presentation is essential for evaluating the success of a method transfer. Quantitative data should be summarized in tables to facilitate easy comparison of the performance of the analytical method in both the transferring and receiving laboratories.

Table 1: Comparison of Key Validation Parameters

Validation ParameterTransferring Laboratory ResultsReceiving Laboratory ResultsAcceptance Criteria
Accuracy (% Recovery)
Low Concentration99.5%98.9%98.0% - 102.0%
Medium Concentration100.2%100.8%98.0% - 102.0%
High Concentration101.0%100.5%98.0% - 102.0%
Precision (% RSD)
Repeatability0.8%1.1%≤ 2.0%
Intermediate Precision1.2%1.5%≤ 2.0%
Linearity (R²) 0.99950.9992≥ 0.999
Limit of Quantitation (LOQ) 0.1 µg/mL0.1 µg/mLS/N ≥ 10
Limit of Detection (LOD) 0.03 µg/mL0.03 µg/mLS/N ≥ 3

Table 2: Comparative Analysis of Test Samples

Sample IDTransferring Lab Result (e.g., % Assay)Receiving Lab Result (e.g., % Assay)Difference (%)Acceptance Criteria for Difference
Batch A - Sample 199.899.50.3≤ 2.0%
Batch A - Sample 2100.1100.5-0.4≤ 2.0%
Batch A - Sample 399.9100.2-0.3≤ 2.0%
Batch B - Sample 1101.2100.80.4≤ 2.0%
Batch B - Sample 2101.0101.5-0.5≤ 2.0%
Batch B - Sample 3101.1100.90.2≤ 2.0%

Experimental Protocols

A detailed and unambiguous protocol is the foundation of a successful analytical method transfer.[8][9] The protocol should be agreed upon by both laboratories before the execution of the transfer.[10]

1. Objective and Scope:

  • Clearly state the purpose of the method transfer, the analytical method being transferred, and the scope of the validation activities.[10]

2. Responsibilities:

  • Define the roles and responsibilities of the transferring and receiving laboratories.[10]

3. Materials and Instruments:

  • List all critical reagents, reference standards, and samples to be used.[10]

  • Specify the equipment and instrument models to be used in both laboratories. Ensure that the receiving laboratory's equipment is properly qualified and calibrated.[1]

4. Analytical Procedure:

  • Provide a detailed, step-by-step description of the analytical method. The language used should be clear and allow for only one interpretation.[8]

5. Experimental Design:

  • Describe the number of samples to be tested, the number of replicates, and the concentration levels.[10]

  • For comparative testing, specify the lots of material to be analyzed.[3]

6. Acceptance Criteria:

  • Pre-define the acceptance criteria for all validation parameters to be assessed.[3][10] These criteria should be based on the method's validation data and intended purpose.[3]

7. Statistical Analysis:

  • Outline the statistical methods that will be used to compare the data from both laboratories.[11] This may include t-tests, F-tests, or equivalence testing.

8. Reporting:

Visualizing the Cross-Validation Process

Diagrams can effectively illustrate the workflow and logical relationships within the inter-laboratory cross-validation process.

G cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Data Evaluation & Reporting p1 Define Scope & Objectives p2 Risk Assessment p1->p2 p3 Develop Transfer Protocol p2->p3 p4 Define Acceptance Criteria p3->p4 e1 Analyst Training p4->e1 Protocol Approval e3 Sample Analysis (Both Labs) e1->e3 e2 Equipment Qualification e2->e3 d1 Data Compilation e3->d1 Data Transfer d2 Statistical Analysis d1->d2 d3 Compare Against Acceptance Criteria d2->d3 d4 Generate Transfer Report d3->d4 conclusion Successful Transfer d3->conclusion investigation Investigate Deviations d3->investigation d4->conclusion Final Decision

Caption: Workflow for Inter-Laboratory Analytical Method Cross-Validation.

G cluster_labs Laboratories cluster_data Data Comparison cluster_decision Outcome lab1 Transferring Laboratory accuracy Accuracy lab1->accuracy precision Precision lab1->precision linearity Linearity lab1->linearity other Other Parameters lab1->other lab2 Receiving Laboratory lab2->accuracy lab2->precision lab2->linearity lab2->other decision Results Equivalent? accuracy->decision precision->decision linearity->decision other->decision success Method Transfer Successful decision->success Yes fail Method Transfer Failed (Further Investigation Needed) decision->fail No

Caption: Logical Relationship in Cross-Validation Data Analysis.

References

Evaluating the impact of different deuterated internal standards on testosterone measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals relying on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for testosterone (B1683101) quantification, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides an objective comparison of commonly used deuterated and ¹³C-labeled internal standards for testosterone analysis, supported by experimental data.

Executive Summary

The selection of an internal standard can significantly impact the accuracy of testosterone quantification by LC-MS/MS. This guide evaluates the performance of four common isotopically labeled internal standards: Testosterone-d2 (T-d2), Testosterone-d3 (T-d3), Testosterone-d5 (T-d5), and ¹³C₃-Testosterone.

Studies have shown that the choice of internal standard can lead to variations in measured testosterone concentrations. Notably, research by Owen and Keevil demonstrated that assays using T-d5 and ¹³C₃-Testosterone yielded lower results compared to those using T-d2 as the internal standard.[1][2][3] While T-d2 showed excellent agreement with a reference method in that particular study, it is important to consider that the ideal internal standard should co-elute perfectly with the analyte to best compensate for matrix effects.[1][2][3] Deuterated standards, particularly those with a higher degree of deuteration, may exhibit slight chromatographic shifts relative to the native analyte. In contrast, ¹³C-labeled standards are considered to have closer physicochemical properties to the unlabeled analyte, minimizing the risk of chromatographic separation and providing more reliable compensation for matrix effects.

This guide presents a compilation of performance data from various studies to aid in the selection of the most suitable internal standard for your specific application.

Performance Comparison of Internal Standards

The following tables summarize key performance metrics for different isotopically labeled testosterone internal standards based on data from published studies. It is important to note that the experimental conditions may vary between studies.

Table 1: Comparison of Internal Standard Agreement with a Reference Method

Internal StandardRegression Equation vs. T-d2Key FindingsReference
Testosterone-d5 (T-d5) T (d5) = 0.86 x T (d2) + 0.04Yields significantly lower results compared to T-d2.[3][4]
¹³C₃-Testosterone T (¹³C₃) = 0.90 x T (d2) + 0.02Yields lower results than T-d2, but closer than T-d5.[3][4]

Table 2: Illustrative Performance Characteristics of Testosterone LC-MS/MS Assays Using Different Internal Standards

ParameterTestosterone-d2Testosterone-d3¹³C₃-Testosterone
Limit of Detection (LOD) ~3 ng/dLNot explicitly found in a comparative study0.280 ng/dL[4]
Limit of Quantification (LOQ) Not explicitly found in a comparative study11 ng/dL0.950 ng/dL[4]
Intra-assay Precision (%CV) <15% (over a range)[2]1.02% (low QC), 1.01% (high QC)3.7 - 4.8% (over 2 years)[4]
Inter-assay Precision (%CV) <15% (over a range)[2]<3%Not explicitly found in a comparative study
Recovery 96%[2]100-106%Not explicitly found in a comparative study
Matrix Effect Deuterated standards generally compensate well, but chromatographic shifts can be a concern.[2]Not explicitly found in a comparative studyConsidered to have minimal isotopic effect on chromatography, providing robust compensation.

Note: The data in Table 2 is compiled from different sources and should be considered illustrative of the performance achievable with each internal standard under specific method conditions. Direct head-to-head comparison data for all parameters in a single study is limited.

Experimental Protocols

A generalized experimental protocol for the quantification of testosterone in serum using LC-MS/MS with an isotopically labeled internal standard is provided below. This protocol is a synthesis of methodologies reported in the literature.[1][2][3][4][5]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of serum, calibrator, or quality control sample, add 10 µL of the chosen internal standard solution (e.g., T-d2, T-d3, T-d5, or ¹³C₃-Testosterone in methanol).

  • Vortex mix for 30 seconds.

  • Add 0.5 mL of methyl tert-butyl ether (MTBE) or a hexane/ethyl acetate (B1210297) mixture.

  • Vortex mix for 2 minutes to extract the steroids.

  • Centrifuge at 3000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50% methanol (B129727) in water).

  • Vortex mix and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute testosterone, followed by a re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 10 - 20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor to product ion transitions for testosterone and the chosen internal standard.

      • Testosterone: m/z 289.2 → 97.1 and/or 109.1

      • Testosterone-d2: m/z 291.2 → 97.1 and/or 109.1

      • Testosterone-d3: m/z 292.2 → 97.1 and/or 109.1

      • Testosterone-d5: m/z 294.2 → 97.1 and/or 109.1

      • ¹³C₃-Testosterone: m/z 292.2 → 97.1 and/or 109.1

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for testosterone measurement using an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis serum Serum Sample add_is Add Internal Standard serum->add_is 100 µL lle Liquid-Liquid Extraction add_is->lle Add extraction solvent evap Evaporation lle->evap Transfer organic layer recon Reconstitution evap->recon Reconstitute in mobile phase lc Liquid Chromatography (C18 Column) recon->lc Inject ms Tandem Mass Spectrometry (MRM) lc->ms Elution data Data Analysis (Peak Area Ratio) ms->data Data Acquisition

Caption: Experimental workflow for testosterone quantification.

Conclusion

The choice of an isotopically labeled internal standard is a critical decision in the development of a robust and accurate LC-MS/MS method for testosterone measurement. While deuterated standards such as T-d2 and T-d3 are widely used and can provide good performance, ¹³C₃-Testosterone is theoretically advantageous due to its closer physicochemical similarity to the native analyte, which minimizes chromatographic shifts and can lead to more effective compensation for matrix effects. The study by Owen and Keevil suggests that different internal standards can produce systematically different results, highlighting the importance of careful validation and consideration of the specific internal standard used when comparing data across different laboratories or studies.[1][2][3] Researchers should carefully evaluate the performance characteristics and potential for isotopic effects when selecting an internal standard for their specific analytical needs.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to the stringent guidelines for bioanalytical method validation set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) is paramount for regulatory submission and approval. This guide provides a comprehensive comparison of the key validation parameters as harmonized under the International Council for Harmonisation (ICH) M10 guideline, supported by a comparative overview of two predominant bioanalytical techniques: Ligand-Binding Assays (LBA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The ICH M10 guideline, adopted by both the FDA and EMA, provides a unified framework for the validation of bioanalytical methods, ensuring the reliability and acceptability of data generated in nonclinical and clinical studies. The core objective of this validation is to demonstrate that the analytical method is suitable for its intended purpose.

Core Validation Parameters: A Harmonized Approach

The ICH M10 guideline outlines several key parameters that must be evaluated during method validation. The acceptance criteria for these parameters are largely converged between the FDA and EMA. A summary of these critical validation parameters and their harmonized acceptance criteria is presented below.

Validation ParameterAcceptance Criteria (ICH M10)
Selectivity The method should be able to differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences. For chromatographic methods, at least 80% of blank samples from at least 6 different sources should show no interference greater than 20% of the Lower Limit of Quantification (LLOQ). For LBAs, the response in blank samples should not exceed 20% of the response of the LLOQ.
Calibration Curve A calibration curve should be generated for each analytical run. For chromatographic methods, at least 75% of the non-zero calibrators, including the LLOQ and the Upper Limit of Quantification (ULOQ), should be within ±15% of their nominal concentration (±20% for LLOQ and ULOQ). For LBAs, at least 75% of the non-zero calibrators should be within ±20% of their nominal concentration (±25% for LLOQ and ULOQ). The regression model used should be appropriate for the concentration-response relationship.
Accuracy and Precision Determined by analyzing Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high. For chromatographic methods, the mean accuracy should be within ±15% of the nominal concentration (±20% for LLOQ), and the precision (Coefficient of Variation, CV) should not exceed 15% (20% for LLOQ). For LBAs, the mean accuracy should be within ±20% of the nominal concentration (±25% for LLOQ), and the precision (CV) should not exceed 20% (25% for LLOQ).
Recovery While not mandatory for LBAs, for chromatographic methods, the recovery of the analyte and internal standard should be consistent, precise, and reproducible.
Matrix Effect For LC-MS/MS based methods, the effect of the biological matrix on the ionization of the analyte and internal standard should be investigated to ensure that precision, selectivity, and sensitivity are not compromised. The matrix factor should be calculated and the CV of the matrix factor across different lots of matrix should be ≤15%.
Stability The stability of the analyte in the biological matrix must be demonstrated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Incurred Sample Reanalysis (ISR) A proportion of study samples should be reanalyzed to assess the reproducibility of the bioanalytical method. For small molecules, at least 67% of the re-assayed samples should have a percentage difference within ±20% of the mean of the initial and re-assayed values. For large molecules, the percentage difference should be within ±30%.

Comparative Performance: LC-MS/MS vs. Ligand-Binding Assays

The choice between LC-MS/MS and LBA is often dictated by the nature of the analyte, the required sensitivity, and the stage of drug development. The following table provides a comparative overview of these two platforms based on typical performance for key validation parameters. It is important to note that direct head-to-head comparative data for the same analyte under identical validation conditions is not always publicly available. The data presented here is a synthesis of typical performance characteristics reported in scientific literature.

Validation ParameterLC-MS/MS (Typical Performance)Ligand-Binding Assay (LBA) (Typical Performance)
Selectivity/Specificity High; based on mass-to-charge ratio, offering excellent differentiation from structurally similar compounds.[1]Can be susceptible to cross-reactivity with related molecules or interference from the matrix.[2]
Sensitivity (LLOQ) Generally in the low ng/mL to pg/mL range, highly dependent on the analyte and instrumentation.Can achieve high sensitivity, often in the pg/mL to fg/mL range, particularly with advanced detection technologies.
Dynamic Range Wide, typically spanning 3-4 orders of magnitude.Narrower, typically spanning 2-3 orders of magnitude.
Precision High, with CVs typically well below 15%.Generally good, with CVs typically within 20%.
Accuracy High, with bias typically well within ±15%.[3]Generally good, with bias typically within ±20%.
Matrix Effect A significant consideration that requires careful evaluation and mitigation strategies.Less prone to ionization-based matrix effects but can be affected by non-specific binding and other matrix interferences.
Throughput Can be high with modern automated systems.Generally high, especially with plate-based formats.
Development Time Generally faster method development compared to LBA.Can be lengthy due to the need for specific antibody generation and characterization.

Experimental Protocols: A Glimpse into the Workflow

Detailed experimental protocols are crucial for the reproducibility of bioanalytical methods. Below are generalized workflows for the validation of an LC-MS/MS and an LBA method.

General Workflow for LC-MS/MS Method Validation

LC-MS_MS_Validation_Workflow cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis prep_stock Prepare Stock Solutions (Analyte & Internal Standard) prep_cal_qc Prepare Calibration Standards & QCs in Biological Matrix prep_stock->prep_cal_qc extraction Perform Sample Extraction (e.g., Protein Precipitation, LLE, SPE) prep_cal_qc->extraction lc_separation Chromatographic Separation extraction->lc_separation ms_detection Mass Spectrometric Detection lc_separation->ms_detection selectivity Selectivity calibration Calibration Curve accuracy_precision Accuracy & Precision recovery Recovery matrix_effect Matrix Effect stability Stability LBA_Validation_Workflow cluster_prep Preparation cluster_assay Immunoassay Procedure cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Critical Reagents (e.g., Antibodies, Conjugates) coating Plate Coating (Capture Antibody) prep_reagents->coating prep_cal_qc Prepare Calibration Standards & QCs in Biological Matrix sample_incubation Sample/Standard Incubation prep_cal_qc->sample_incubation blocking Blocking coating->blocking blocking->sample_incubation detection_incubation Detection Antibody Incubation sample_incubation->detection_incubation substrate_addition Substrate Addition & Signal Development detection_incubation->substrate_addition read_plate Plate Reading (e.g., Absorbance, Fluorescence) substrate_addition->read_plate curve_fitting Calibration Curve Fitting read_plate->curve_fitting selectivity Selectivity calibration Calibration Curve accuracy_precision Accuracy & Precision parallelism Parallelism stability Stability

References

Safety Operating Guide

Navigating the Disposal of O-Desmethylmetoprolol-d5: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical reagents like O-Desmethylmetoprolol-d5 is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides a procedural framework for the safe handling and disposal of this compound, emphasizing best practices in the absence of explicit, publicly available disposal protocols for this specific deuterated metabolite.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of this compound. The SDS contains detailed information regarding potential hazards, handling precautions, and emergency procedures. The following table summarizes general safety and handling measures applicable to this and similar laboratory chemicals.

Precaution CategorySpecific Recommendations
Personal ProtectiveEquipment (PPE) Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
Ventilation Handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
Hygiene Practices Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in laboratory areas.
Storage Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.
Spill Response In the event of a spill, follow the procedures outlined in the SDS. Generally, this involves containing the spill, absorbing it with an inert material, and collecting the waste in a sealed container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound, as with most pharmaceutical and deuterated compounds, must be conducted in accordance with local, state, and federal regulations. The following step-by-step protocol provides a general workflow for its proper disposal.

  • Consult Regulations and Institutional Policies: Before beginning, review all applicable local, state, and federal regulations concerning chemical waste disposal. Additionally, adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.

  • Waste Characterization: Identify the waste as this compound. Note its physical state (solid or liquid) and estimate the quantity to be disposed of. Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan and local regulations.

  • Containerization and Labeling:

    • Use a dedicated, compatible, and leak-proof container for the waste. The container should be in good condition and have a secure lid.

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution or local regulations (e.g., concentration, date).

  • Engage a Licensed Waste Disposal Service: The primary and recommended method for the disposal of this compound is through a licensed and certified professional waste disposal service. These companies are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.

  • Documentation: Maintain meticulous records of the disposal process. This should include the chemical name, quantity, date of disposal, and the name of the licensed waste disposal company that collected the waste.

Important Note on Drain Disposal: Under no circumstances should this compound be disposed of down the drain. Pharmaceutical compounds, even in small quantities, can pose a risk to aquatic ecosystems.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized decision-making workflow for the compliant disposal of laboratory chemical waste.

ChemicalDisposalWorkflow start Begin Chemical Waste Disposal sds Consult Safety Data Sheet (SDS) and Local Regulations start->sds ppe Wear Appropriate Personal Protective Equipment (PPE) sds->ppe characterize Characterize and Quantify Waste ppe->characterize segregate Segregate Waste (Do Not Mix) characterize->segregate containerize Select Compatible, Labeled Waste Container segregate->containerize licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Service containerize->licensed_disposal document Document Disposal Details licensed_disposal->document end Disposal Complete document->end

Essential Safety and Logistics for Handling O-Desmethylmetoprolol-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds like O-Desmethylmetoprolol-d5 is paramount for both personal safety and environmental protection. This guide provides immediate, essential safety protocols and logistical plans for the operational use and disposal of this compound.

Chemical Identifier and Hazard Information

PropertyValue
Chemical Name O-Desmethyl Metoprolol-d5
Synonyms 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-benzeneethanol-d5, (±)-O-Demethylmetoprolol-d5, H 105/22-d5, SL 80-0088-d5[1]
CAS Number 1189981-81-4[1]
Molecular Formula C₁₄H₁₈D₅NO₃[1]
Molecular Weight 258.37[1]
GHS Hazard Classification Acute toxicity - oral 4 (H302)[2]
Signal Word Warning[2]
Hazard Pictogram GHS07[2]
Hazard Statement H302: Harmful if swallowed[2]
Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to ensure appropriate protective measures are in place. The following PPE is recommended as a minimum standard:

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant, disposable gloves (e.g., nitrile). Change gloves immediately if contaminated, torn, or punctured.
Eye Protection Safety GlassesSafety glasses with side shields or safety goggles.
Skin and Body Protection Lab CoatA standard laboratory coat should be worn and kept fastened.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary based on the risk assessment.
Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order information.

  • Log the compound into the chemical inventory.

2. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Follow the specific storage temperature recommendations provided on the product label or Certificate of Analysis, which may include refrigeration (2-8°C) or freezing (-20°C).[3]

  • Keep away from incompatible materials.

3. Preparation for Use:

  • Work in a designated area, such as a chemical fume hood, especially when handling the solid form or preparing solutions.

  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Have an emergency spill kit readily available.

4. Weighing and Solution Preparation:

  • When weighing the solid material, do so in a manner that minimizes dust generation.

  • If preparing solutions, add the solvent to the weighed compound slowly.

  • Ensure the container is securely capped before mixing.

5. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete and before leaving the laboratory.[2]

  • Clean and decontaminate the work area and any equipment used.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate this compound waste from other waste streams.

  • Do not mix with incompatible chemicals.

2. Waste Collection:

  • Collect waste in a designated, properly labeled, and sealed container.

  • The label should clearly identify the contents as "this compound waste" and include appropriate hazard warnings.

3. Disposal Route:

  • Dispose of the chemical waste through a licensed and certified hazardous waste disposal company.

  • Follow all local, regional, and national regulations for chemical waste disposal.[2]

  • Do not dispose of this compound down the drain or in the general trash.

4. Container Disposal:

  • Empty containers should be rinsed three times with an appropriate solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • Once decontaminated, the container can be disposed of according to institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound, from receiving the compound to its final disposal.

receiving Receiving and Inspection storage Secure Storage receiving->storage Intact Container prep Preparation and PPE storage->prep handling Weighing and Solution Prep prep->handling post_handling Decontamination and Hand Washing handling->post_handling waste_collection Waste Collection and Segregation handling->waste_collection Waste Generated post_handling->waste_collection Contaminated PPE disposal Licensed Disposal waste_collection->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.